4-Bromo-N-ethyl-2-nitroaniline
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-N-ethyl-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-2-10-7-4-3-6(9)5-8(7)11(12)13/h3-5,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRIRIGHMWUIJSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60647930 | |
| Record name | 4-Bromo-N-ethyl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56136-82-4 | |
| Record name | 4-Bromo-N-ethyl-2-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56136-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-N-ethyl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromo-N-ethyl-2-nitroaniline (CAS Number: 56136-82-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromo-N-ethyl-2-nitroaniline, a halogenated nitroaromatic compound. Due to the limited availability of specific experimental data for this molecule in publicly accessible literature, this document synthesizes information on its predicted properties, proposes a detailed synthetic pathway based on established chemical principles, and includes data for the key precursor, 4-bromo-2-nitroaniline, for reference.
Core Compound Properties
This compound is a derivative of aniline containing bromo, ethyl, and nitro functional groups. These substituents significantly influence its chemical reactivity and potential applications as an intermediate in organic synthesis.
Physicochemical Data
Table 1: Physicochemical Properties
| Property | This compound (CAS: 56136-82-4) | 4-Bromo-2-nitroaniline (CAS: 875-51-4) |
| Molecular Formula | C₈H₉BrN₂O₂[1] | C₆H₅BrN₂O₂[2] |
| Molecular Weight | 245.07 g/mol [1] | 217.02 g/mol [2] |
| Melting Point | Data not available | 110-113 °C[2] |
| Boiling Point | Data not available | 308.7 °C (Predicted)[2] |
| Density | Data not available | 1.812 g/cm³[2] |
| Solubility | Data not available | Soluble in Chloroform, DMSO, Methanol[2] |
| Appearance | Data not available | Yellow to orange solid[2] |
Computational Data
Computational models provide estimates of the molecule's properties relevant to its behavior in biological and chemical systems.
Table 2: Computational Properties for this compound
| Parameter | Value | Reference |
| Topological Polar Surface Area (TPSA) | 55.17 Ų | [1] |
| LogP (Octanol-Water Partition Coefficient) | 2.7891 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Rotatable Bonds | 3 | [1] |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the available literature. However, a plausible and efficient two-step synthetic route can be proposed. This involves the initial synthesis of the precursor, 4-bromo-2-nitroaniline, followed by its N-ethylation.
Caption: Proposed two-step synthesis workflow for this compound.
Experimental Protocol: Synthesis of 4-Bromo-2-nitroaniline (Precursor)
This protocol is based on the bromination of 2-nitroaniline.[2]
Materials:
-
2-nitroaniline (88g, 0.481 mol)
-
15% Potassium bromide solution (273.5g, 0.52 mol)
-
98% Sulfuric acid (48.5g, 0.485 mol)
-
30% Sodium chlorate solution (54g, 0.152 mol)
-
500mL four-neck flask
-
Stirrer
-
Heating mantle
-
Dropping funnel
-
Filtration apparatus
Procedure:
-
To a 500mL four-neck flask, add the 15% potassium bromide solution.
-
Slowly add the 98% sulfuric acid to the flask while stirring. Continue stirring for 30 minutes.
-
Add the 2-nitroaniline to the mixture and heat to 35°C.
-
Slowly add the 30% sodium chlorate solution dropwise, maintaining the temperature for 30 minutes.
-
After the addition is complete, heat the mixture to 75°C and maintain for 2 hours.
-
Cool the reaction mixture to room temperature.
-
Filter the resulting precipitate and wash the filter cake with water until the pH is between 5 and 8.
-
Dry the solid to obtain the pale yellow product, 4-Bromo-2-nitroaniline.
Proposed Experimental Protocol: N-Ethylation of 4-Bromo-2-nitroaniline
This proposed protocol is based on general principles of N-alkylation of nitroanilines, which often require a strong base and a polar aprotic solvent due to the reduced nucleophilicity of the amino group caused by the electron-withdrawing nitro group.
Materials:
-
4-Bromo-2-nitroaniline
-
Ethyl iodide (or other suitable ethylating agent like diethyl sulfate)
-
Potassium carbonate (K₂CO₃) or a stronger base like sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF) or acetonitrile as solvent
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-2-nitroaniline (1.0 equivalent) in anhydrous DMF.
-
Add a strong base, such as powdered potassium carbonate (2.0 equivalents).
-
To the stirring suspension, add the ethylating agent (e.g., ethyl iodide, 1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 80-100°C and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Quench the reaction by carefully adding water.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Caption: A general experimental workflow for the proposed N-ethylation step.
Spectral Data
No specific experimental spectral data (NMR, IR, MS) for this compound were found in the searched literature. However, data for the precursor, 4-bromo-2-nitroaniline, is available and can be used for comparative analysis upon successful synthesis of the target compound.
Table 3: Spectral Data for 4-Bromo-2-nitroaniline (CAS: 875-51-4)
| Technique | Data Highlights | Reference |
| ¹³C NMR | Spectra available. | [3][4] |
| FTIR | Spectra available. | [3][4] |
| Mass Spec (GC-MS) | Top peaks at m/z 216, 218, 170. | [3] |
| Raman | Spectra available. | [3][4] |
Reactivity and Potential Applications
The chemical structure of this compound suggests its primary utility as an intermediate in organic synthesis. The presence of multiple functional groups allows for a variety of chemical transformations:
-
Nitro Group: The nitro group can be reduced to an amine, which is a key transformation in the synthesis of many pharmaceutical and dye compounds. This resulting diamine can then be used to construct heterocyclic systems.
-
Bromo Group: The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form carbon-carbon or carbon-nitrogen bonds, allowing for the elaboration of the aromatic core.
-
Amino Group: The secondary amine can undergo further reactions, although its reactivity is influenced by the electronic effects of the other substituents.
Given the common applications of related nitroaniline compounds, this compound is a potential building block in the development of:
-
Pharmaceuticals: Aromatic nitro compounds are precursors to a wide range of biologically active molecules.
-
Dyes and Pigments: The aniline scaffold is central to many classes of dyes.
-
Agrochemicals: Many herbicides and fungicides are based on substituted aniline structures.
No specific signaling pathways involving this compound have been identified in the literature. Its role would likely be as a synthetic intermediate rather than a biologically active molecule itself, though this would require experimental verification.
Safety Information
A specific Safety Data Sheet (SDS) for this compound was not available. The following information is based on the hazards associated with the closely related precursor, 4-bromo-2-nitroaniline, and should be treated as a guideline. A thorough risk assessment should be conducted before handling.
Table 4: Hazard Information for 4-Bromo-2-nitroaniline (CAS: 875-51-4)
| Hazard Category | Statement | Reference |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. | [5] |
| Skin Corrosion/Irritation | Causes skin irritation. | [5] |
| Eye Damage/Irritation | Causes serious eye irritation. | [5] |
| Respiratory Irritation | May cause respiratory irritation. | [5] |
Handling Precautions:
-
Use in a well-ventilated area or under a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Avoid breathing dust and contact with skin and eyes.
-
Wash hands thoroughly after handling.
Disclaimer: The information provided in this guide is intended for research and development purposes by qualified professionals. It is compiled from publicly available data and is not exhaustive. All chemical handling should be performed with appropriate safety precautions and after consulting a comprehensive and compound-specific Safety Data Sheet.
References
Physicochemical Properties of 4-Bromo-N-ethyl-2-nitroaniline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of 4-Bromo-N-ethyl-2-nitroaniline, a compound of interest in medicinal chemistry and materials science. This document collates available data, outlines relevant experimental protocols, and presents logical workflows for its synthesis and characterization.
Core Physicochemical Data
Quantitative data for this compound is summarized in the table below. It is important to note that while some data is available from chemical suppliers, specific experimental values for properties such as melting and boiling points are not readily found in the literature. Therefore, values for the closely related compound, 4-Bromo-2-nitroaniline, are provided for comparative purposes.
| Property | Value for this compound | Value for 4-Bromo-2-nitroaniline (for comparison) | Data Source |
| Molecular Formula | C₈H₉BrN₂O₂ | C₆H₅BrN₂O₂ | ChemScene[1] |
| Molecular Weight | 245.07 g/mol | 217.02 g/mol | ChemScene[1] |
| Melting Point | Not available | 110-113 °C | Sigma-Aldrich |
| Boiling Point | Not available | 308.7 °C (Predicted) | Guidechem[2] |
| Topological Polar Surface Area (TPSA) | 55.17 Ų | Not available | ChemScene[1] |
| LogP (octanol-water partition coefficient) | 2.7891 | Not available | ChemScene[1] |
| Hydrogen Bond Donors | 1 | 1 | ChemScene[1] |
| Hydrogen Bond Acceptors | 3 | 3 | ChemScene[1] |
| Rotatable Bonds | 3 | Not available | ChemScene[1] |
| Solubility | Aromatic nitro compounds are generally insoluble in water but soluble in organic solvents.[3][4] | Soluble in Chloroform, DMSO, Methanol | ChemicalBook |
| Appearance | Likely a yellow or orange solid, typical for nitroaromatic compounds.[2][4] | Orange solid | ChemicalBook |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are not explicitly available. However, a plausible synthetic route can be extrapolated from the synthesis of 4-Bromo-2-nitroaniline, followed by an N-ethylation step. The following protocols are proposed based on established chemical transformations.
Synthesis of this compound
This proposed two-step synthesis involves the bromination of 2-nitroaniline followed by the ethylation of the resulting 4-Bromo-2-nitroaniline.
Step 1: Synthesis of 4-Bromo-2-nitroaniline
This procedure is adapted from a known method for the bromination of 2-nitroaniline.[2]
-
Reaction Setup: In a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add a 15% aqueous solution of potassium bromide (273.5 g, 0.52 mol).
-
Acidification: Slowly add 98% sulfuric acid (48.5 g, 0.485 mol) to the stirred solution. Maintain the temperature below 25 °C.
-
Addition of Starting Material: After stirring for 30 minutes, add 2-nitroaniline (88 g, 0.481 mol) to the mixture.
-
Bromination: Heat the mixture to 35 °C. Slowly add a 30% aqueous solution of sodium chlorate (54 g, 0.152 mol) dropwise.
-
Reaction Completion: Maintain the temperature at 35 °C for 30 minutes after the addition is complete. Then, heat the mixture to 75 °C and hold for 2 hours.
-
Work-up: Cool the reaction mixture to room temperature. Filter the precipitate and wash the filter cake with water until the pH of the filtrate is between 5 and 8.
-
Drying: Dry the solid product to obtain 4-Bromo-2-nitroaniline.
Step 2: N-Ethylation of 4-Bromo-2-nitroaniline
This is a general procedure for the N-alkylation of anilines.
-
Reaction Setup: In a round-bottom flask, dissolve 4-Bromo-2-nitroaniline (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).
-
Base Addition: Add a base such as potassium carbonate (1.5 equivalents) to the solution and stir for 30 minutes at room temperature.
-
Alkylation: Add ethyl iodide or ethyl bromide (1.2 equivalents) dropwise to the mixture.
-
Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor the progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture and pour it into ice water.
-
Extraction: Extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Determination of Physicochemical Properties
The following are standard methods for determining the key physicochemical properties of organic compounds.
-
Melting Point: Determined using a calibrated melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated slowly. The temperature range over which the solid melts is recorded.
-
Solubility: Qualitative solubility can be determined by adding a small amount of the compound to various solvents (e.g., water, ethanol, acetone, dichloromethane, DMSO) at room temperature and observing for dissolution.
-
LogP (Octanol-Water Partition Coefficient): Typically determined using the shake-flask method. A solution of the compound is prepared in a mixture of n-octanol and water. The phases are separated, and the concentration of the compound in each phase is determined by a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Spectroscopic Analysis:
-
NMR (¹H and ¹³C): A sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and spectra are recorded on an NMR spectrometer. This provides detailed information about the molecular structure.
-
FTIR: A small amount of the sample is analyzed as a solid (using a KBr pellet or ATR) to identify the functional groups present in the molecule. Key vibrational bands for the nitro (NO₂) and amine (N-H) groups are expected.
-
Mass Spectrometry: The sample is ionized (e.g., by electron impact or electrospray ionization) and the mass-to-charge ratio of the resulting ions is measured to determine the molecular weight and fragmentation pattern.
-
Visualizing the Workflow
The following diagrams illustrate the proposed synthesis and a general workflow for the characterization of this compound.
Caption: Proposed synthetic workflow for this compound.
Caption: General workflow for the physicochemical and spectroscopic characterization.
References
An In-depth Technical Guide to 4-Bromo-N-ethyl-2-nitroaniline
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Bromo-N-ethyl-2-nitroaniline, tailored for researchers, scientists, and professionals in drug development.
Core Molecular Data
The fundamental molecular characteristics of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₉BrN₂O₂ | [1] |
| Molecular Weight | 245.07 g/mol | [1] |
| CAS Number | 56136-82-4 | [1] |
Physicochemical Properties
A summary of computed physicochemical properties is provided in the table below, offering insights into the compound's behavior in various chemical environments.
| Property | Value |
| TPSA (Topological Polar Surface Area) | 55.17 |
| LogP | 2.7891 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
| Rotatable Bonds | 3 |
Experimental Protocols & Further Research
Logical Relationship: Synthesis Precursor
The following diagram illustrates the logical position of this compound as a building block in chemical synthesis.
Caption: Role of this compound in synthesis.
References
Spectroscopic Analysis of 4-Bromo-N-ethyl-2-nitroaniline: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 4-Bromo-N-ethyl-2-nitroaniline. Due to the absence of publicly available experimental NMR data for this specific compound, this document leverages spectral data from closely related analogs, namely 4-bromo-2-nitroaniline, to predict and interpret the expected spectra. This guide outlines the theoretical chemical shifts and coupling patterns and provides a standardized experimental protocol for acquiring such data. The information presented herein serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development who may be working with this or structurally similar compounds.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the N-ethyl group. The chemical shifts are influenced by the electronic effects of the bromo, nitro, and N-ethylamino substituents on the benzene ring.
Aromatic Region: The three protons on the aromatic ring will likely appear as a complex splitting pattern due to their coupling with each other.
-
H-3: This proton is expected to be the most downfield-shifted aromatic proton due to the strong electron-withdrawing effect of the adjacent nitro group. It will likely appear as a doublet.
-
H-5: This proton, situated between the bromo and N-ethylamino groups, is expected to appear as a doublet of doublets.
-
H-6: This proton, ortho to the N-ethylamino group, will likely be the most upfield-shifted of the aromatic protons and will appear as a doublet.
Aliphatic Region: The N-ethyl group will give rise to two signals:
-
-CH₂- (Methylene): A quartet is expected due to coupling with the adjacent methyl protons.
-
-CH₃ (Methyl): A triplet is anticipated due to coupling with the adjacent methylene protons.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | 8.0 - 8.2 | d | ~2.5 |
| H-5 | 7.2 - 7.4 | dd | ~8.5, 2.5 |
| H-6 | 6.8 - 7.0 | d | ~8.5 |
| -NH- | Broad singlet | - | - |
| -CH₂- | 3.2 - 3.4 | q | ~7.2 |
| -CH₃ | 1.2 - 1.4 | t | ~7.2 |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show six distinct signals for the aromatic carbons and two signals for the N-ethyl group carbons. The chemical shifts are influenced by the nature of the substituents.
-
C-1 (C-NEt): The carbon attached to the N-ethylamino group.
-
C-2 (C-NO₂): The carbon bearing the nitro group, expected to be significantly downfield.
-
C-3 (CH): Aromatic methine carbon.
-
C-4 (C-Br): The carbon attached to the bromine atom.
-
C-5 (CH): Aromatic methine carbon.
-
C-6 (CH): Aromatic methine carbon.
-
-CH₂-: Methylene carbon of the ethyl group.
-
-CH₃: Methyl carbon of the ethyl group.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 | 145 - 150 |
| C-2 | 135 - 140 |
| C-3 | 125 - 130 |
| C-4 | 110 - 115 |
| C-5 | 120 - 125 |
| C-6 | 115 - 120 |
| -CH₂- | 40 - 45 |
| -CH₃ | 13 - 16 |
Experimental Protocol for NMR Data Acquisition
The following provides a standardized methodology for the acquisition of ¹H and ¹³C NMR spectra for this compound.
3.1. Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Cap the NMR tube and gently invert to ensure complete dissolution and mixing.
3.2. NMR Spectrometer Parameters
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on sample concentration.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, due to the low natural abundance of ¹³C.
-
Temperature: 298 K.
-
3.3. Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
Visualization of Experimental Workflow
The logical flow of the experimental procedure for acquiring and analyzing the NMR spectra can be visualized as follows:
Caption: Workflow for NMR analysis of this compound.
Conclusion
This guide provides a foundational understanding of the expected ¹H and ¹³C NMR spectra of this compound based on the analysis of analogous compounds. The detailed experimental protocol offers a standardized approach for researchers to acquire high-quality NMR data. The predictive nature of this information is intended to aid in the structural verification and characterization of this and similar molecules in a research and development setting. Actual experimental data, once obtained, should be compared with these predictions for a comprehensive analysis.
Spectroscopic and Spectrometric Analysis of 4-Bromo-N-ethyl-2-nitroaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) and mass spectrometry (MS) data for the compound 4-Bromo-N-ethyl-2-nitroaniline (CAS 56136-82-4). Due to the limited availability of published experimental spectra for this specific molecule, this guide leverages predictive analysis based on its structural components and draws comparisons with closely related, well-characterized analogs. The methodologies and expected data presented herein serve as a robust framework for the analytical characterization of this and similar N-substituted nitroanilines.
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to its various functional groups. The expected vibrational modes, their predicted wavenumber ranges, and the responsible functional groups are summarized in Table 1. These predictions are based on the analysis of similar compounds such as 4-Bromo-2-nitroaniline and N-ethyl-2-nitroaniline.
| Predicted Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3350 - 3450 | N-H Stretch | Secondary Amine |
| 3000 - 3100 | C-H Stretch | Aromatic |
| 2850 - 2980 | C-H Stretch | Aliphatic (Ethyl group) |
| 1600 - 1640 | N-H Bend | Secondary Amine |
| 1570 - 1610 | C=C Stretch | Aromatic Ring |
| 1500 - 1540 | Asymmetric NO₂ Stretch | Nitro Group |
| 1330 - 1370 | Symmetric NO₂ Stretch | Nitro Group |
| 1250 - 1350 | C-N Stretch | Aromatic Amine |
| 1000 - 1100 | C-Br Stretch | Aryl Halide |
| 700 - 850 | C-H Bend (out-of-plane) | Substituted Aromatic Ring |
Predicted Mass Spectrometry (MS) Data
Electron Ionization Mass Spectrometry (EI-MS) of this compound is expected to yield a distinct molecular ion peak and several characteristic fragment ions. A key feature will be the presence of an M+2 peak of nearly equal intensity to the molecular ion peak, which is characteristic of compounds containing a single bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.[1] The predicted molecular weight of this compound is 245.07 g/mol .[2]
Table 2: Predicted Mass-to-Charge Ratios (m/z) and Corresponding Fragments
| m/z (Predicted) | Fragment | Notes |
| 245/247 | [M]⁺ | Molecular ion peak, showing the characteristic isotopic pattern for bromine. |
| 230/232 | [M - CH₃]⁺ | Loss of a methyl group from the ethyl substituent. |
| 216/218 | [M - C₂H₅]⁺ | Loss of the ethyl group. |
| 199/201 | [M - NO₂]⁺ | Loss of the nitro group. |
| 170 | [M - Br]⁺ | Loss of the bromine atom. |
| 154 | [M - Br - O]⁺ | Loss of bromine and an oxygen atom from the nitro group. |
| 76 | [C₆H₄]⁺ | Benzene ring fragment. |
Experimental Protocols
The following are detailed methodologies for the spectroscopic and spectrometric analysis of this compound.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Procedure:
-
Sample Preparation: As this compound is expected to be a solid at room temperature, the KBr pellet method is appropriate.[3] A small amount of the dry, purified sample is ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent disk using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer. The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[3] A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source.
Procedure:
-
Sample Preparation: A small amount of the purified sample is dissolved in a suitable volatile solvent, such as methanol or dichloromethane.[4]
-
Sample Introduction: The sample solution is introduced into the mass spectrometer, commonly via a direct insertion probe or through a gas chromatograph (for GC-MS analysis).[4]
-
Data Acquisition: The mass spectrum is acquired in EI mode, typically at an ionization energy of 70 eV.[4]
-
Data Analysis: The resulting spectrum is analyzed to identify the molecular ion peak (and its isotopic pattern) and the fragmentation pattern. This information is used to confirm the molecular weight and deduce the structure of the compound.
Visualization of Analytical Workflow
The logical flow for the characterization of this compound, from synthesis to structural confirmation, is depicted in the following diagram.
Caption: Workflow for the synthesis and analytical characterization of this compound.
This guide provides a foundational understanding of the expected IR and mass spectrometry data for this compound, along with detailed protocols for their acquisition. This information is intended to assist researchers in the successful identification and characterization of this compound.
References
solubility of 4-Bromo-N-ethyl-2-nitroaniline in common organic solvents
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-N-ethyl-2-nitroaniline in common organic solvents. Due to the limited availability of specific quantitative experimental data in public literature, this document synthesizes a qualitative assessment based on the compound's structure and the properties of analogous molecules. It further details a general experimental protocol for quantitative solubility determination and discusses the application of computational models for solubility prediction.
Introduction to this compound
This compound is a substituted aromatic amine. Its molecular structure, featuring a bromine atom, a nitro group, and an N-ethyl amine group on a benzene ring, dictates its physicochemical properties, including solubility. The interplay between the polar nitro and amine functionalities and the nonpolar aromatic ring and bromine substituent suggests a nuanced solubility profile. Understanding the solubility of such compounds is critical in various fields, including pharmaceuticals and materials science, for processes like drug formulation, synthesis, purification, and crystallization.[1][2][3]
Compound Properties:
-
Molecular Formula: C₈H₉BrN₂O₂[4]
-
Molecular Weight: 245.07 g/mol [4]
-
Appearance: Expected to be a yellow crystalline solid, similar to related compounds like 4-Bromo-2-nitroaniline.[5][6]
Solubility Profile
The principle of "like dissolves like" provides a foundational understanding of solubility.[7] this compound has both polar (nitro group, amine group) and non-polar (benzene ring, bromine atom, ethyl group) characteristics.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethylformamide): The compound is expected to be readily soluble in these solvents. The polar nitro and amine groups can engage in dipole-dipole interactions with the solvent molecules. A related compound, 4-Bromo-2-nitroaniline, is known to dissolve in acetone and dimethylformamide.[5]
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate to good solubility is anticipated. The secondary amine group can act as a hydrogen bond donor, and the nitro group as a hydrogen bond acceptor, allowing for favorable interactions with protic solvents.
-
Non-polar Solvents (e.g., Toluene, Hexane): Lower solubility is expected compared to polar solvents. While the aromatic ring and halogen can interact via London dispersion forces, the polar groups will hinder dissolution in highly non-polar environments.
-
Water: Very low solubility is expected. The large, hydrophobic surface area of the molecule, contributed by the benzene ring, bromine, and ethyl group, will likely outweigh the hydrophilic character of the polar functional groups.[8]
In the absence of experimental data, computational methods are frequently used to predict the solubility of organic molecules.[1][9] These quantitative structure-property relationship (QSPR) models use molecular descriptors to estimate physicochemical properties.[9][10] Modern approaches often employ thermodynamic cycles and machine learning to achieve high accuracy.[1][2][3][11]
The following table illustrates how predicted solubility data for this compound would be presented. Note: The values below are hypothetical examples for illustrative purposes, as specific predictions require specialized software.
| Solvent | Solvent Type | Predicted Solubility (g/L) at 25°C |
| Acetone | Polar Aprotic | High |
| Ethanol | Polar Protic | Moderate to High |
| Methanol | Polar Protic | Moderate |
| Ethyl Acetate | Polar Aprotic | High |
| Dichloromethane | Halogenated | High |
| Toluene | Non-polar Aromatic | Low to Moderate |
| Hexane | Non-polar Aliphatic | Low |
| Water | Polar Protic | Very Low |
Experimental Protocol for Solubility Determination
A standard and reliable method for determining the solubility of a solid compound in an organic solvent is the isothermal shake-flask method.[7] This protocol outlines the general procedure.
-
This compound (solute)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Scintillation vials or screw-capped test tubes
-
Constant temperature shaker bath or orbital shaker in a temperature-controlled environment
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Caption: Experimental workflow for solubility determination.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial, ensuring that a solid phase will remain after equilibrium is reached.
-
Accurately add a known volume of the desired organic solvent to the vial.[12]
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath.
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved. The rate of dissolution decreases as the solution approaches saturation.[13]
-
-
Sampling:
-
After equilibration, remove the vials from the shaker and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pipette.[13]
-
Immediately filter the sample through a syringe filter to remove any undissolved microcrystals.
-
-
Analysis:
-
Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Determine the concentration of the diluted sample using a pre-calibrated analytical method, such as HPLC-UV.
-
-
Calculation:
-
Calculate the concentration of the original, undiluted supernatant by multiplying the measured concentration by the dilution factor.
-
The resulting concentration represents the solubility of the compound in that solvent at the specified temperature.
-
Conclusion
While experimental data for the solubility of this compound in common organic solvents is not widely published, a qualitative assessment based on its molecular structure suggests high solubility in polar aprotic solvents and moderate solubility in polar protic solvents, with low solubility in non-polar solvents and water. For drug development and process chemistry, where precise values are necessary, the determination of solubility via the detailed experimental protocol is essential. Furthermore, modern computational models offer a powerful tool for predicting solubility, aiding in the early stages of research and development.[1][14]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]
- 3. Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. Page loading... [wap.guidechem.com]
- 6. fishersci.com [fishersci.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Application of Artificial Neural Networks to Predict the Intrinsic Solubility of Drug-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. quora.com [quora.com]
- 14. Recent progress in the computational prediction of aqueous solubility and absorption - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Synthesis and Characterization of 4-Bromo-N-ethyl-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of 4-Bromo-N-ethyl-2-nitroaniline, a key chemical intermediate. This document outlines a detailed synthetic protocol, methods for characterization, and presents relevant data in a structured format for ease of reference by researchers, scientists, and professionals in drug development.
Compound Overview
This compound is an aromatic amine derivative with the chemical formula C₈H₉BrN₂O₂ and a molecular weight of 245.07 g/mol .[1] Its structure, featuring a bromo and a nitro group on the aniline ring, makes it a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical compounds. The presence of these functional groups allows for a variety of subsequent chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 56136-82-4[1] |
| Molecular Formula | C₈H₉BrN₂O₂[1] |
| Molecular Weight | 245.07 g/mol [1] |
| Appearance | Expected to be a yellow or orange solid |
| Solubility | Expected to be soluble in common organic solvents like DMF, DMSO, and acetone |
Synthesis of this compound
The synthesis of this compound can be achieved through the N-ethylation of 4-bromo-2-nitroaniline. The electron-withdrawing nature of the nitro group decreases the nucleophilicity of the amino group, necessitating the use of a suitable base and an efficient ethylating agent.
Synthesis of the Precursor: 4-Bromo-2-nitroaniline
The starting material, 4-bromo-2-nitroaniline, can be synthesized via the bromination of 2-nitroaniline.
Experimental Protocol: Synthesis of 4-Bromo-2-nitroaniline
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-nitroaniline in a suitable solvent such as glacial acetic acid.
-
Bromination: While stirring, slowly add a brominating agent, such as a solution of bromine in acetic acid or N-bromosuccinimide (NBS), to the reaction mixture. The reaction is typically carried out at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into ice-water to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water until the filtrate is neutral, and then dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield 4-bromo-2-nitroaniline as a yellow solid.
N-ethylation of 4-Bromo-2-nitroaniline
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 4-bromo-2-nitroaniline (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base like anhydrous potassium carbonate (K₂CO₃) (2 equivalents).
-
Addition of Ethylating Agent: To the stirred suspension, add an ethylating agent such as ethyl iodide (EtI) or ethyl bromide (EtBr) (1.1 equivalents) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 60-80 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Caption: Synthesis workflow for this compound.
Characterization of this compound
The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Spectral Data of this compound (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 | d | 1H | Ar-H |
| ~7.5 | dd | 1H | Ar-H |
| ~6.8 | d | 1H | Ar-H |
| ~3.4 | q | 2H | -NH-CH₂ -CH₃ |
| ~1.4 | t | 3H | -NH-CH₂-CH₃ |
| ~8.0 | br s | 1H | -NH -CH₂-CH₃ |
Table 3: Predicted ¹³C NMR Spectral Data of this compound (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~145 | Ar-C (C-NH) |
| ~138 | Ar-C (C-NO₂) |
| ~135 | Ar-CH |
| ~125 | Ar-CH |
| ~118 | Ar-CH |
| ~110 | Ar-C (C-Br) |
| ~40 | -NH-CH₂ -CH₃ |
| ~14 | -NH-CH₂-CH₃ |
Infrared (IR) Spectroscopy
Table 4: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400 | N-H Stretch |
| ~2970-2860 | C-H Stretch (Aliphatic) |
| ~1600 | N-H Bend and C=C Stretch (Aromatic) |
| ~1520, ~1340 | N-O Stretch (Nitro group) |
| ~820 | C-H Bend (Aromatic, para-disubstituted) |
| ~550 | C-Br Stretch |
Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity due to the presence of the bromine atom.
Table 5: Expected Mass Spectrometry Data for this compound
| m/z | Assignment |
| 244/246 | [M]⁺ (Molecular ion peaks for ⁷⁹Br and ⁸¹Br isotopes) |
| 229/231 | [M-CH₃]⁺ |
| 215/217 | [M-C₂H₅]⁺ |
| 198/200 | [M-NO₂]⁺ |
References
An In-depth Technical Guide to the Synthesis of 4-Bromo-N-ethyl-2-nitroaniline: Starting Materials and Core Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for producing 4-Bromo-N-ethyl-2-nitroaniline, a key intermediate in various research and development applications. The synthesis is primarily a two-step process: the bromination and nitration of an aniline derivative to form the precursor, 4-bromo-2-nitroaniline, followed by the N-ethylation to yield the final product. This document details the necessary starting materials, experimental protocols, and presents the data in a structured format for ease of comparison.
Core Synthesis Pathways
The synthesis of this compound can be approached through two primary pathways, each with distinct starting materials and reaction conditions.
Pathway 1: Direct N-Alkylation
This is the most direct route, involving the ethylation of the pre-synthesized 4-bromo-2-nitroaniline.
Figure 1: Direct N-alkylation of 4-bromo-2-nitroaniline.
Pathway 2: Reductive Amination
An alternative pathway involves the reductive amination of 4-bromo-2-nitrobenzaldehyde with ethylamine. This method forms the ethylamino group in a single step.
Figure 2: Reductive amination pathway.
Starting Materials and Reagents
A successful synthesis relies on the quality and appropriate selection of starting materials and reagents. The tables below summarize the key components for each synthetic step.
Synthesis of the Precursor: 4-Bromo-2-nitroaniline
Multiple methods exist for the synthesis of this crucial intermediate. Two common approaches are presented here.
Method 1: Bromination of 2-Nitroaniline
| Starting Material/Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Key Role |
| 2-Nitroaniline | 88-74-4 | C₆H₆N₂O₂ | 138.12 | Primary Substrate |
| Potassium Bromide | 7758-02-3 | KBr | 119.00 | Bromine Source |
| Sulfuric Acid (98%) | 7664-93-9 | H₂SO₄ | 98.08 | Catalyst/Acid Medium |
| Sodium Chlorate | 7775-09-9 | NaClO₃ | 106.44 | Oxidizing Agent |
Method 2: Nitration of 4-Bromoaniline
| Starting Material/Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Key Role |
| 4-Bromoaniline | 106-40-1 | C₆H₆BrN | 172.02 | Primary Substrate |
| Acetic Anhydride | 108-24-7 | C₄H₆O₃ | 102.09 | Protecting Group Source |
| Nitric Acid (d=1.42) | 7697-37-2 | HNO₃ | 63.01 | Nitrating Agent |
| Hydrochloric Acid (conc.) | 7647-01-0 | HCl | 36.46 | Deprotection Agent |
Synthesis of this compound
Method 3: N-Alkylation of 4-Bromo-2-nitroaniline
| Starting Material/Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Key Role |
| 4-Bromo-2-nitroaniline | 875-51-4 | C₆H₅BrN₂O₂ | 217.02 | Primary Substrate |
| Ethyl Iodide | 75-03-6 | C₂H₅I | 155.97 | Ethylating Agent |
| Potassium Carbonate | 584-08-7 | K₂CO₃ | 138.21 | Base |
| Acetone (anhydrous) | 67-64-1 | C₃H₆O | 58.08 | Solvent |
Experimental Protocols
The following are detailed experimental procedures for the synthesis of this compound and its precursor.
Protocol 1: Synthesis of 4-Bromo-2-nitroaniline via Bromination of 2-Nitroaniline[1]
Figure 3: Workflow for the bromination of 2-nitroaniline.
-
Preparation of Brominating Agent: In a 500 mL four-neck flask, 273.5 g (0.52 mol) of a 15% potassium bromide solution is added. To this, 48.5 g (0.485 mol) of 98% sulfuric acid is slowly added with stirring. The mixture is stirred for 30 minutes.
-
Reaction Initiation: 88 g (0.481 mol) of 2-nitroaniline is added to the flask, and the mixture is heated to 35°C.
-
Oxidation: A prepared 30% sodium chlorate solution (54 g, 0.152 mol) is added dropwise. The temperature is maintained at 35°C for 30 minutes.
-
Reaction Completion: The reaction mixture is then heated to 75°C and maintained at this temperature for 2 hours.
-
Work-up: The mixture is cooled to room temperature, and the resulting solid is collected by filtration.
-
Purification: The filter cake is washed with water until the pH of the filtrate is between 5 and 8.
-
Drying: The pale yellow solid product, 4-Bromo-2-nitroaniline, is dried.
Protocol 2: Synthesis of 4-Bromo-2-nitroaniline via Nitration of 4-Bromoaniline[2]
Figure 4: Workflow for the nitration of 4-bromoaniline.
-
Acetylation: 51.6 g of 4-bromoaniline is mixed with 210 mL of acetic anhydride with strong agitation. The temperature is raised to 65°C over 10 minutes and then slowly cooled to room temperature over one hour.
-
Nitration: The mixture is cooled in an ice bath to maintain the temperature between 15-20°C. 30 mL of nitric acid (density 1.42) is added dropwise over one hour.
-
Isolation of Intermediate: The acetic anhydride solution is poured into ice water, and the precipitated yellow 4-bromo-2-nitroacetanilide is isolated by filtration.
-
Hydrolysis: The isolated acetanilide is refluxed in a mixture of 100 mL of concentrated hydrochloric acid and 500 mL of water for three hours.
-
Product Isolation: The reaction mixture is cooled, and the resulting 4-bromo-2-nitroaniline is collected by filtration. This method yields the product with a melting point of 109°C and a yield of 57%.[1]
Protocol 3: Synthesis of this compound via N-Alkylation
Figure 5: Workflow for the N-alkylation reaction.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 4-bromo-2-nitroaniline (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetone (50 mL).
-
Addition of Ethylating Agent: To the stirring suspension, add ethyl iodide (1.5 eq) dropwise at room temperature.
-
Reaction: Attach a condenser to the flask and heat the reaction mixture to reflux (approximately 56°C).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate). The reaction is anticipated to be complete within 4-6 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization or flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.
Data Summary
The following table summarizes the key quantitative data associated with the synthesis of the precursor, 4-bromo-2-nitroaniline.
| Synthesis Method | Starting Material | Product | Yield | Melting Point (°C) | Reference |
| Nitration of 4-Bromoaniline | 4-Bromoaniline | 4-Bromo-2-nitroaniline | 57% | 109 | [1] |
Note: The yield for the bromination of 2-nitroaniline was not explicitly stated in the referenced protocol.
This guide provides a foundational understanding of the synthesis of this compound, emphasizing the starting materials and core experimental procedures. Researchers and drug development professionals can utilize this information to effectively plan and execute the synthesis of this important chemical intermediate. Further optimization of reaction conditions may be necessary to achieve desired yields and purity for specific applications.
References
An In-depth Technical Guide to the Reactivity of the Nitro Group in 4-Bromo-N-ethyl-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity of the nitro group in 4-Bromo-N-ethyl-2-nitroaniline. Due to the limited availability of data on this specific molecule, this guide leverages established principles of organic chemistry and data from the closely related compound, 4-bromo-2-nitroaniline, to project the reactivity profile. This document offers detailed experimental protocols, data summaries, and visual diagrams to support research and development in organic synthesis and drug discovery.
Core Concepts: Electronic and Steric Landscape
The reactivity of the nitro group in this compound is predominantly dictated by the electronic and steric environment of the aromatic ring. The key substituents influencing the nitro group's reactivity are:
-
Nitro Group (-NO₂): A strong electron-withdrawing group, it deactivates the benzene ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution, particularly at the ortho and para positions.
-
Bromo Group (-Br): An ortho, para-directing deactivator, it contributes to the overall electronic landscape of the molecule.
-
N-ethylamino Group (-NHCH₂CH₃): An electron-donating group that activates the ring. The presence of the ethyl group introduces steric bulk ortho to its position.
The interplay of these groups governs the accessibility and electrophilicity of the nitro group for chemical transformations, primarily reduction to the corresponding amine. The N-ethyl group, in particular, is expected to exert a moderate steric hindrance and an electronic donating effect that can influence the rate and outcome of reactions involving the adjacent nitro group.
Key Reactions of the Nitro Group
The most significant and widely utilized reaction of the nitro group in aromatic compounds is its reduction to a primary amine. This transformation is a cornerstone in the synthesis of a vast array of pharmaceuticals, dyes, and other functional organic molecules. The resulting amino group serves as a versatile handle for further chemical modifications.
Reduction to 4-Bromo-N¹-ethyl-benzene-1,2-diamine
The primary transformation of interest is the reduction of the nitro group to an amine, yielding 4-Bromo-N¹-ethyl-benzene-1,2-diamine. This reaction can be achieved through various methods, each with its own advantages in terms of yield, selectivity, and reaction conditions.
Below is a summary of common reduction methods applicable to nitroanilines, with projected applicability to this compound.
| Reduction Method | Reagents and Conditions | Typical Yields (for analogous compounds) | Notes |
| Catalytic Hydrogenation | H₂, Raney Nickel, Ethanol, 55 psi | High | Efficient for complete reduction of the nitro group.[1] |
| Catalytic Transfer Hydrogenation | Copper nanoparticles on Celite, KOH, Glycerol or Ethylene Glycol, 130°C | >99% conversion | Environmentally benign method avoiding gaseous hydrogen.[2] |
| Chemical Reduction | Sodium Dithionite (Na₂S₂O₄), DMF/water or DMSO | 94-98% | A mild and effective method for reducing aromatic nitro compounds.[3] |
| Metal-Acid Reduction | Fe, HCl | High | A classic and cost-effective method for nitro group reduction.[4] |
Experimental Protocols
The following are detailed experimental methodologies for the reduction of nitroanilines, which can be adapted for this compound.
Protocol 1: Catalytic Hydrogenation using Raney Nickel
This protocol is adapted from the reduction of a structurally similar compound, 4,5-dibromo-2-nitroaniline.[1]
Materials:
-
This compound
-
Anhydrous Ethanol
-
Raney Nickel
-
Hydrogen Gas
-
Low-pressure hydrogenation apparatus
Procedure:
-
Suspend this compound (e.g., 5 g) in anhydrous ethanol (200 mL) in a suitable hydrogenation vessel.
-
Carefully add Raney Nickel (approx. 10 g) to the suspension.
-
Place the vessel in a low-pressure hydrogenation apparatus and pressurize with hydrogen to 55 psi.
-
Initiate agitation and monitor the hydrogen uptake. The reaction is typically rapid and may be complete within 30 minutes, often indicated by a color change from deep yellow to colorless.
-
Continue the reaction for an additional 30 minutes to ensure complete conversion.
-
Depressurize the vessel and carefully filter the reaction mixture to remove the Raney Nickel catalyst.
-
Wash the filtered catalyst with a small amount of ethanol.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude 4-Bromo-N¹-ethyl-benzene-1,2-diamine.
-
The crude product can be further purified by recrystallization or chromatography.
Protocol 2: Reduction with Sodium Dithionite
This general protocol is based on the use of sodium dithionite for the reduction of aromatic nitro compounds.[3]
Materials:
-
This compound
-
Sodium Dithionite (Na₂S₂O₄)
-
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Water
-
Sodium Bicarbonate (optional)
-
Ethyl Acetate
-
Saturated Brine Solution
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
Dissolve this compound in DMF or DMSO in a round-bottom flask.
-
In a separate flask, prepare a solution of sodium dithionite in water.
-
Slowly add the aqueous sodium dithionite solution to the stirred solution of the nitro compound. The reaction can be exothermic.
-
Optionally, adjust the pH of the reaction mixture to 8-9 with sodium bicarbonate.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).
-
Combine the organic extracts and wash with saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product as necessary.
Visualizing Reaction Pathways and Workflows
Reaction of the Nitro Group
The primary reaction of the nitro group in this compound is its reduction to an amine.
References
An In-Depth Technical Guide to the Electrophilic Substitution Reactions of 4-Bromo-N-ethyl-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted electrophilic substitution reactions of 4-Bromo-N-ethyl-2-nitroaniline. Due to the limited availability of direct experimental data on this specific substrate, this document leverages fundamental principles of organic chemistry to forecast the regioselectivity and reactivity in key electrophilic aromatic substitution reactions, including nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The directing effects of the bromo, N-ethylamino, and nitro substituents are analyzed to predict the structure of the resulting products. This guide also furnishes generalized experimental protocols adapted from similar transformations on substituted anilines, offering a foundational framework for practical laboratory synthesis. All quantitative data is presented in structured tables, and logical relationships are visualized through detailed diagrams.
Introduction
This compound is a substituted aromatic amine of interest in medicinal chemistry and materials science due to its unique electronic and structural features. The strategic placement of a bromine atom, a nitro group, and an N-ethylamino group on the benzene ring imparts a distinct reactivity profile. Understanding the electrophilic substitution patterns of this molecule is crucial for its further functionalization and the development of novel derivatives. This guide aims to provide a predictive analysis of these reactions, supported by established chemical principles and analogous experimental procedures.
Molecular Structure and Reactivity Analysis
The regiochemical outcome of electrophilic substitution on the this compound ring is governed by the interplay of the directing effects of the three existing substituents:
-
-NH-ethyl group (at C1): A strongly activating, ortho, para-directing group due to the lone pair of electrons on the nitrogen atom which can donate electron density to the ring via resonance.
-
-NO₂ group (at C2): A strongly deactivating, meta-directing group due to its powerful electron-withdrawing nature.
-
-Br group (at C4): A deactivating, ortho, para-directing group that withdraws electron density via induction but can donate via resonance.
The powerful activating effect of the N-ethylamino group is the dominant factor in determining the position of electrophilic attack. The positions ortho and para to this group are C2, C6, and C4. Positions C2 and C4 are already substituted. Therefore, the primary site for electrophilic substitution is predicted to be the C6 position. This position is also meta to the deactivating nitro group, which is electronically favorable, and ortho to the bromo group.
Caption: Analysis of substituent directing effects on this compound.
Predicted Electrophilic Substitution Reactions
Based on the analysis of substituent effects, the following sections detail the predicted outcomes and general methodologies for various electrophilic substitution reactions.
Nitration
Nitration is expected to introduce a second nitro group at the C6 position.
Predicted Reaction: this compound → 4-Bromo-N-ethyl-2,6-dinitroaniline
| Reagent | Conditions | Predicted Product |
| HNO₃ / H₂SO₄ | Low temperature (0-10 °C) | 4-Bromo-N-ethyl-2,6-dinitroaniline |
Experimental Protocol (Adapted): To a cooled (0-5 °C) mixture of concentrated sulfuric acid, add this compound (1.0 eq) portion-wise with stirring, ensuring the temperature remains below 10 °C. Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid at 0 °C. Add the cold nitrating mixture dropwise to the aniline solution, maintaining the temperature between 0 and 10 °C. After the addition is complete, stir the reaction mixture at low temperature for 1-2 hours. Carefully pour the reaction mixture onto crushed ice. Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. Dry the crude product and recrystallize from a suitable solvent.[1]
Caption: Generalized workflow for the nitration of this compound.
Halogenation (Bromination)
Bromination is predicted to occur at the C6 position.
Predicted Reaction: this compound → 4,6-Dibromo-N-ethyl-2-nitroaniline
| Reagent | Conditions | Predicted Product |
| Br₂ in acetic acid | Room temperature | 4,6-Dibromo-N-ethyl-2-nitroaniline |
| NBS in DMF | Room temperature | 4,6-Dibromo-N-ethyl-2-nitroaniline |
Experimental Protocol (Adapted): Dissolve this compound (1.0 eq) in a suitable solvent such as glacial acetic acid or N,N-dimethylformamide (DMF). To this solution, add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature. Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC). Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Sulfonation
Sulfonation is expected to introduce a sulfonic acid group at the C6 position. This reaction is often reversible.
Predicted Reaction: this compound → 5-Bromo-3-(ethylamino)-4-nitrobenzenesulfonic acid
| Reagent | Conditions | Predicted Product |
| Fuming sulfuric acid (oleum) | Elevated temperature (e.g., 100-120 °C) | 5-Bromo-3-(ethylamino)-4-nitrobenzenesulfonic acid |
Experimental Protocol (Adapted): In a reaction vessel equipped with a stirrer and a heating mantle, add fuming sulfuric acid. Slowly add this compound (1.0 part by weight) to the sulfuric acid. Heat the mixture to 100-120 °C and maintain this temperature for several hours. Monitor the reaction progress by taking aliquots and analyzing them (e.g., by HPLC after quenching and derivatization). After completion, cool the reaction mixture and carefully pour it onto crushed ice. The sulfonic acid product may precipitate or remain in the aqueous solution. Isolate the product by filtration or by salting out, followed by filtration.
Caption: Simplified mechanism for the sulfonation of this compound.
Friedel-Crafts Alkylation and Acylation
Friedel-Crafts reactions are generally unsuccessful on strongly deactivated rings, and the amino group can complex with the Lewis acid catalyst. Therefore, Friedel-Crafts alkylation and acylation of this compound are not expected to proceed under standard conditions. The strong deactivating effect of the nitro group and the potential for the Lewis acid to coordinate with the amino group inhibit the reaction.
Summary of Predicted Reactions
| Reaction Type | Electrophile | Predicted Position of Substitution | Predicted Major Product Name | Feasibility |
| Nitration | NO₂⁺ | C6 | 4-Bromo-N-ethyl-2,6-dinitroaniline | High |
| Halogenation (Br) | Br⁺ | C6 | 4,6-Dibromo-N-ethyl-2-nitroaniline | High |
| Sulfonation | SO₃ | C6 | 5-Bromo-3-(ethylamino)-4-nitrobenzenesulfonic acid | Moderate |
| Friedel-Crafts Alkylation | R⁺ | - | No reaction | Very Low |
| Friedel-Crafts Acylation | RCO⁺ | - | No reaction | Very Low |
Conclusion
This technical guide provides a predictive framework for the electrophilic substitution reactions of this compound. The N-ethylamino group is the dominant directing group, favoring substitution at the C6 position. Nitration and halogenation are expected to proceed with high regioselectivity to yield the corresponding 6-substituted products. Sulfonation is also predicted to occur at the C6 position, though potentially requiring more forcing conditions. Friedel-Crafts reactions are anticipated to be unsuccessful due to the deactivating nature of the nitro group and catalyst complexation with the amino group. The generalized experimental protocols provided herein serve as a starting point for the synthesis and further investigation of novel derivatives of this compound for applications in drug development and materials science. Experimental validation of these predictions is encouraged.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Bromo-1-ethyl-1H-benzo[d]imidazole from 4-Bromo-N-ethyl-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 5-Bromo-1-ethyl-1H-benzo[d]imidazole, a key intermediate in the development of pharmacologically active compounds. The synthesis is based on the reductive cyclization of 4-Bromo-N-ethyl-2-nitroaniline. Benzimidazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This protocol offers a straightforward and efficient method for the preparation of a specific N-substituted bromo-benzimidazole derivative, which can serve as a versatile building block for further molecular exploration in drug discovery programs.
Introduction
Benzimidazoles are a class of heterocyclic aromatic organic compounds consisting of a benzene ring fused to an imidazole ring. This scaffold is a crucial component in a variety of pharmaceuticals due to its ability to interact with numerous biological targets.[1] Bromo-substituted benzimidazoles, in particular, have demonstrated significant potential in the development of novel therapeutic agents, exhibiting activities such as anticancer and anti-inflammatory effects.
The synthesis of benzimidazoles often involves the condensation of o-phenylenediamines with aldehydes or carboxylic acids and their derivatives. A common and efficient strategy for preparing N-substituted benzimidazoles is the reductive cyclization of the corresponding N-substituted o-nitroanilines. This one-pot approach avoids the isolation of the intermediate diamine, which can be unstable, thus streamlining the synthetic process.
This application note details a robust protocol for the synthesis of 5-Bromo-1-ethyl-1H-benzo[d]imidazole from this compound. The methodology involves the reduction of the nitro group followed by an acid-catalyzed intramolecular cyclization.
Reaction Pathway
The synthesis of 5-Bromo-1-ethyl-1H-benzo[d]imidazole from this compound proceeds via a two-step, one-pot reaction. The first step is the reduction of the nitro group to an amine, followed by the acid-catalyzed intramolecular cyclization to form the benzimidazole ring.
Caption: Reaction pathway for the synthesis of 5-Bromo-1-ethyl-1H-benzo[d]imidazole.
Experimental Protocols
Protocol 1: Reductive Cyclization using Iron and Hydrochloric Acid
This protocol is a classic and cost-effective method for the reduction of nitroarenes followed by cyclization.
Materials:
-
This compound
-
Iron powder (Fe)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add iron powder (3.0-5.0 eq) to the suspension.
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add concentrated hydrochloric acid (catalytic to stoichiometric amount) to the refluxing mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the iron salts, washing the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford pure 5-Bromo-1-ethyl-1H-benzo[d]imidazole.
Protocol 2: Reductive Cyclization using Tin(II) Chloride
This method offers a milder alternative to iron-based reductions.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Sodium hydroxide (NaOH) solution (e.g., 5 M)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask.
-
Add a solution of tin(II) chloride dihydrate (3.0-4.0 eq) in concentrated hydrochloric acid dropwise to the stirred solution at 0 °C (ice bath).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours, monitoring the progress by TLC.
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of a 5 M sodium hydroxide solution until the pH is basic (pH > 8), which will precipitate tin salts.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography as described in Protocol 1.
Data Presentation
Table 1: Summary of Reaction Components and Conditions
| Parameter | Protocol 1 (Fe/HCl) | Protocol 2 (SnCl₂/HCl) |
| Starting Material | This compound | This compound |
| Reducing Agent | Iron powder (Fe) | Tin(II) chloride dihydrate (SnCl₂) |
| Acid | Hydrochloric Acid (HCl) | Hydrochloric Acid (HCl) |
| Solvent | Ethanol/Water | Ethanol or Ethyl Acetate |
| Reaction Temperature | Reflux | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours | 2-6 hours |
| Work-up | Filtration, Neutralization, Extraction | Neutralization, Extraction |
| Purification | Column Chromatography | Column Chromatography |
Table 2: Characterization Data for 5-Bromo-1-ethyl-1H-benzo[d]imidazole
| Property | Data |
| Molecular Formula | C₉H₉BrN₂ |
| Molecular Weight | 225.09 g/mol |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.95 (s, 1H), 7.70 (d, J=1.6 Hz, 1H), 7.55 (d, J=8.4 Hz, 1H), 7.29 (dd, J=8.4, 1.6 Hz, 1H), 4.20 (q, J=7.2 Hz, 2H), 1.50 (t, J=7.2 Hz, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 143.8, 142.5, 134.0, 125.0, 122.5, 115.8, 111.0, 40.0, 15.5 |
| Mass Spectrum (ESI-MS) m/z | 225.0 [M]+, 227.0 [M+2]+ |
| Expected Yield | 70-85% |
Note: NMR and MS data are predicted based on the structure and data for similar compounds and may vary slightly based on experimental conditions and instrumentation.
Experimental Workflow
Caption: General experimental workflow for the synthesis of 5-Bromo-1-ethyl-1H-benzo[d]imidazole.
Applications in Drug Development
Benzimidazole derivatives are considered "privileged structures" in medicinal chemistry due to their ability to bind to a wide range of biological targets. The 5-Bromo-1-ethyl-1H-benzo[d]imidazole synthesized through this protocol can serve as a valuable intermediate for the development of novel therapeutics in several areas:
-
Anticancer Agents: The benzimidazole core is present in several anticancer drugs. Further functionalization of the bromo- and ethyl-substituted benzimidazole can lead to the discovery of potent inhibitors of key cancer-related enzymes or receptors.
-
Anti-inflammatory Agents: Bromo-substituted aromatic compounds often exhibit enhanced biological activity. This intermediate can be used to synthesize novel non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved efficacy and safety profiles.
-
Antimicrobial Agents: The benzimidazole scaffold is known for its broad-spectrum antimicrobial activity. Derivatives of 5-Bromo-1-ethyl-1H-benzo[d]imidazole can be screened for activity against various bacterial and fungal strains.
Conclusion
The protocols described provide a reliable and efficient pathway for the synthesis of 5-Bromo-1-ethyl-1H-benzo[d]imidazole from readily available starting materials. This key intermediate opens avenues for the synthesis of a diverse library of benzimidazole derivatives for evaluation in drug discovery and development programs. The straightforward nature of the reductive cyclization makes it amenable to both small-scale and larger-scale synthesis for further research.
References
Application Notes: N-alkylation of 4-bromo-2-nitroaniline with Ethyl Halides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive experimental protocol for the N-alkylation of 4-bromo-2-nitroaniline with ethyl halides. This reaction is a crucial step in the synthesis of various intermediates used in the development of pharmaceuticals and other functional materials. The presence of the nitro and bromo groups on the aniline ring makes this substrate less reactive than simple anilines, necessitating specific reaction conditions to achieve efficient mono-N-alkylation.
The primary challenge in the N-alkylation of 4-bromo-2-nitroaniline lies in the reduced nucleophilicity of the amino group. The strong electron-withdrawing effects of the ortho-nitro group significantly decrease the electron density on the nitrogen atom, making it a weaker nucleophile. Consequently, this reaction often requires more forcing conditions compared to the alkylation of aniline, such as the use of a strong base and a polar aprotic solvent to facilitate the reaction. Elevated temperatures are also typically necessary to achieve a reasonable reaction rate.
Data Presentation
The following table summarizes the expected reaction parameters and outcomes for the N-alkylation of 4-bromo-2-nitroaniline with ethyl halides, based on analogous reactions of similar substrates. The reactivity of ethyl halides generally follows the trend of I > Br > Cl.
| Entry | Ethyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | Ethyl Iodide | K₂CO₃ | Acetone | 56 (Reflux) | 4-8 | 85-95 |
| 2 | Ethyl Bromide | K₂CO₃ | DMF | 80-100 | 8-16 | 70-85 |
| 3 | Ethyl Iodide | NaH | THF | 25-60 | 2-6 | 80-90 |
| 4 | Ethyl Bromide | NaH | DMF | 60-80 | 6-12 | 75-85 |
Mandatory Visualization
Caption: Experimental workflow for the N-alkylation of 4-bromo-2-nitroaniline.
Experimental Protocols
This protocol is adapted from a general procedure for the N-alkylation of a structurally similar nitroaniline.
Protocol 1: N-alkylation using Ethyl Iodide and Potassium Carbonate
Materials:
-
4-bromo-2-nitroaniline
-
Ethyl iodide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetone
-
Dichloromethane
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Thin-layer chromatography (TLC) plates and chamber
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for filtration and extraction
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 4-bromo-2-nitroaniline (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone (50 mL).
-
Addition of Ethyl Iodide: To the stirring suspension, add ethyl iodide (1.5 eq) dropwise at room temperature.
-
Reaction: Attach a condenser to the flask and heat the reaction mixture to reflux (approximately 56 °C). Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the mobile phase. The reaction is typically complete within 4-8 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification:
-
Dissolve the crude product in dichloromethane (50 mL) and transfer it to a separatory funnel.
-
Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Column Chromatography: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure N-ethyl-4-bromo-2-nitroaniline as a solid.
Safety Precautions:
-
Handle ethyl iodide with care as it is a lachrymator and should be used in a well-ventilated fume hood.
-
4-bromo-2-nitroaniline is harmful if swallowed and causes skin and eye irritation. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Acetone is a flammable solvent. Ensure that the heating mantle is spark-free.
Synthesis of 4-Bromo-N-ethyl-2-nitroaniline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 4-Bromo-N-ethyl-2-nitroaniline, a key intermediate in the development of various pharmaceutical compounds. The synthesis is a two-step process commencing with the bromination of 2-nitroaniline to yield 4-Bromo-2-nitroaniline, followed by the N-ethylation of this intermediate.
Reaction Principle
The synthesis proceeds in two sequential steps:
-
Electrophilic Aromatic Substitution: 2-Nitroaniline is first brominated at the para position relative to the amino group. The amino group is a strong activating group and ortho-, para-director, while the nitro group is a deactivating group and meta-director. The bromination occurs at the position most activated by the amino group and least deactivated by the nitro group.
-
Nucleophilic Substitution: The resulting 4-Bromo-2-nitroaniline undergoes N-ethylation. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking an ethyl electrophile, typically from an ethyl halide. The presence of a base is crucial to deprotonate the amine, enhancing its nucleophilicity, and to neutralize the acid generated during the reaction. Due to the electron-withdrawing nature of the nitro group, which reduces the nucleophilicity of the amino group, relatively strong bases and polar apathetic solvents are employed to facilitate the reaction.
Experimental Protocols
Part 1: Synthesis of 4-Bromo-2-nitroaniline
This protocol is adapted from a method utilizing the bromination of 2-nitroaniline.
Materials and Reagents:
-
2-Nitroaniline
-
Potassium bromide (KBr)
-
Concentrated sulfuric acid (98%)
-
Sodium chlorate (NaClO₃) solution (30% w/v)
-
Deionized water
-
Activated carbon
Equipment:
-
500 mL four-neck round-bottom flask
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Thermometer
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
In a 500 mL four-neck flask, prepare a 15% (w/v) solution of potassium bromide in water (273.5 g in the appropriate volume of water).
-
Slowly add 48.5 g (0.485 mol) of concentrated sulfuric acid to the potassium bromide solution while stirring. Maintain the temperature below 40°C.
-
After stirring for 30 minutes, add 88 g (0.481 mol) of 2-nitroaniline to the mixture.
-
Heat the mixture to 35°C.
-
Slowly add a 30% sodium chlorate solution (54 g, 0.152 mol) dropwise.
-
Maintain the reaction temperature at 35°C for 30 minutes after the addition is complete.
-
Increase the temperature to 75°C and maintain for 2 hours.
-
Cool the reaction mixture to room temperature.
-
Filter the precipitate using a Büchner funnel and wash the filter cake with deionized water until the pH of the filtrate is between 5 and 8.
-
Dry the pale yellow solid to obtain 4-Bromo-2-nitroaniline.
Characterization Data for 4-Bromo-2-nitroaniline:
-
Appearance: Pale yellow solid
-
Melting Point: 110-113 °C[1]
-
Molecular Formula: C₆H₅BrN₂O₂
-
Molecular Weight: 217.02 g/mol [1]
Part 2: Synthesis of this compound
This is a generalized protocol adapted from established methods for the N-alkylation of substituted nitroanilines. Researchers should optimize conditions for their specific setup.
Materials and Reagents:
-
4-Bromo-2-nitroaniline
-
Ethyl iodide or ethyl bromide
-
Anhydrous potassium carbonate (K₂CO₃) or potassium tert-butoxide (t-BuOK)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Dry round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add 4-Bromo-2-nitroaniline (1.0 eq).
-
Add anhydrous potassium carbonate (2.0 eq) or potassium tert-butoxide (1.5 eq).
-
Add anhydrous DMF or acetonitrile to achieve a concentration of approximately 0.1-0.2 M with respect to the aniline.
-
Add the ethylating agent (ethyl iodide or ethyl bromide, 1.1-1.5 eq) dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to 60-80°C and monitor its progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Characterization Data for this compound:
-
Appearance: Solid (color to be determined experimentally)
-
Molecular Formula: C₈H₉BrN₂O₂
-
Molecular Weight: 245.07 g/mol
Data Presentation
Table 1: Summary of Reactants and Conditions for the Synthesis of 4-Bromo-2-nitroaniline
| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles | Role |
| 2-Nitroaniline | C₆H₆N₂O₂ | 138.13 | 88 g | 0.481 | Starting Material |
| Potassium Bromide | KBr | 119.00 | 273.5 g | ~2.3 | Brominating Agent Source |
| Sulfuric Acid | H₂SO₄ | 98.08 | 48.5 g | 0.485 | Acid Catalyst |
| Sodium Chlorate | NaClO₃ | 106.44 | 54 g (of 30% soln) | 0.152 | Oxidizing Agent |
| Reaction Conditions | |||||
| Solvent | Water | ||||
| Temperature | 35°C then 75°C | ||||
| Reaction Time | ~2.5 hours |
Table 2: Summary of Reactants and Conditions for the Synthesis of this compound (Generalized)
| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Equivalents | Role |
| 4-Bromo-2-nitroaniline | C₆H₅BrN₂O₂ | 217.02 | 1.0 | Starting Material |
| Ethyl Iodide | C₂H₅I | 155.97 | 1.1 - 1.5 | Ethylating Agent |
| Potassium Carbonate | K₂CO₃ | 138.21 | 2.0 | Base |
| Reaction Conditions | ||||
| Solvent | DMF or Acetonitrile | |||
| Temperature | 60-80°C | |||
| Reaction Time | To be determined by TLC monitoring |
Visualizations
Caption: Overall workflow for the two-step synthesis of this compound.
Caption: Simplified reaction pathway for the synthesis.
References
Application Notes and Protocols for the Use of 4-Bromo-N-ethyl-2-nitroaniline in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-N-ethyl-2-nitroaniline is a valuable precursor in organic synthesis, particularly for the construction of heterocyclic compounds that are of significant interest in medicinal chemistry and materials science. Its bifunctional nature, possessing a nucleophilic secondary amine and an electrophilic aromatic ring activated by a nitro group, allows for a variety of chemical transformations. The presence of the bromo substituent provides a handle for further functionalization, for example, through cross-coupling reactions.
This document provides detailed application notes and experimental protocols for the use of this compound as a precursor, with a primary focus on the synthesis of N-ethylated benzimidazole derivatives. These protocols are based on established methodologies for the reductive cyclization of ortho-nitroanilines.
Key Applications
The primary application of this compound is in the synthesis of substituted benzimidazoles. The benzimidazole scaffold is a privileged structure in drug discovery, appearing in a wide range of biologically active compounds. The N-ethyl group can modulate the physicochemical properties of the final molecule, such as solubility and membrane permeability, which is often crucial for pharmacokinetic profiles.
Primary Reaction: Reductive Cyclization to form 5-Bromo-1-ethyl-1H-benzo[d]imidazoles
The most common and efficient method to convert this compound into the corresponding benzimidazole is through a one-pot reductive cyclization. This process involves the reduction of the nitro group to an amino group, which then undergoes intramolecular condensation with a suitable one-carbon synthon, typically an aldehyde or an orthoester.
A general reaction scheme is as follows:
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of benzimidazoles from N-substituted ortho-nitroanilines. Researchers should optimize these conditions for their specific substrates and equipment.
Protocol 1: One-Pot Reductive Cyclization using Sodium Dithionite and an Aldehyde
This protocol is adapted from the versatile method for benzimidazole synthesis developed by Yang, D. et al. (2005).
Reaction:
Materials:
-
This compound
-
Aldehyde (R-CHO)
-
Sodium Dithionite (Na₂S₂O₄)
-
Ethanol
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 mmol) and the desired aldehyde (1.2 mmol) in ethanol (10 mL) in a round-bottom flask, add a solution of sodium dithionite (3.0 mmol) in water (5 mL).
-
Heat the reaction mixture to reflux (approximately 80 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 5-Bromo-1-ethyl-2-substituted-1H-benzo[d]imidazole.
Quantitative Data (Based on Analogous Reactions):
| Aldehyde (R-CHO) | Product | Typical Yield (%) | Reference Reaction Substrate |
| Benzaldehyde | 5-Bromo-1-ethyl-2-phenyl-1H-benzo[d]imidazole | 85-95 | N-alkyl-o-nitroaniline |
| 4-Methoxybenzaldehyde | 5-Bromo-1-ethyl-2-(4-methoxyphenyl)-1H-benzo[d]imidazole | 88-96 | N-alkyl-o-nitroaniline |
| Propionaldehyde | 5-Bromo-1-ethyl-2-ethyl-1H-benzo[d]imidazole | 75-85 | N-alkyl-o-nitroaniline |
Note: Yields are indicative and may vary based on the specific aldehyde used and optimization of reaction conditions.
Protocol 2: Reductive Cyclization using Tin(II) Chloride and an Orthoester
This protocol provides an alternative for the synthesis of 2-unsubstituted or 2-alkyl/aryl substituted benzimidazoles.
Reaction:
Materials:
-
This compound
-
Orthoester (e.g., Triethyl orthoformate for 2-unsubstituted, Triethyl orthoacetate for 2-methyl)
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Suspend this compound (1.0 mmol) and Tin(II) Chloride Dihydrate (4.0 mmol) in ethanol (15 mL) in a round-bottom flask.
-
Add the orthoester (5.0 mmol) to the mixture.
-
Heat the reaction mixture to reflux and stir for 4-8 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and carefully neutralize it by the dropwise addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.
-
Filter the resulting precipitate (tin salts) through a pad of celite and wash the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired benzimidazole.
Quantitative Data (Based on Analogous Reactions):
| Orthoester (R-C(OEt)3) | Product | Typical Yield (%) | Reference Reaction Substrate |
| Triethyl orthoformate | 5-Bromo-1-ethyl-1H-benzo[d]imidazole | 80-90 | o-nitroaniline derivative |
| Triethyl orthoacetate | 5-Bromo-1-ethyl-2-methyl-1H-benzo[d]imidazole | 78-88 | o-nitroaniline derivative |
Mandatory Visualizations
Caption: Experimental workflow for the one-pot reductive cyclization of this compound using sodium dithionite.
Caption: Logical relationship in the synthesis of the benzimidazole scaffold from this compound.
Conclusion
This compound serves as a strategic precursor for synthesizing N-ethylated benzimidazoles, a class of compounds with significant potential in drug discovery. The provided protocols, based on well-established reductive cyclization methods, offer a reliable starting point for researchers. Optimization of these procedures for specific substrates is encouraged to achieve the best possible yields and purity. The versatility of the bromo-substituent in the final products opens up further avenues for the development of novel and complex molecular architectures.
Application Notes and Protocols for the Reductive Cyclization of 4-Bromo-N-ethyl-2-nitroaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Derivatives of benzimidazole exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. A key synthetic route to substituted benzimidazoles is the reductive cyclization of ortho-nitroanilines. This application note provides detailed protocols for the synthesis of 5-bromo-1-ethyl-2-substituted-1H-benzimidazoles starting from 4-bromo-2-nitroaniline, with a focus on a one-pot reductive cyclization strategy using sodium dithionite.
Synthetic Strategy Overview
The overall synthetic strategy involves a two-step process starting from the commercially available 4-bromo-2-nitroaniline. The first step is the N-ethylation of the starting material to yield 4-Bromo-N-ethyl-2-nitroaniline. The second, key step is a one-pot reductive cyclization of the N-ethylated intermediate with various aldehydes in the presence of a reducing agent, typically sodium dithionite, to afford the target 5-bromo-1-ethyl-2-substituted-1H-benzimidazole derivatives.
Caption: General synthetic workflow.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the N-ethylation of 4-bromo-2-nitroaniline.
Materials:
-
4-Bromo-2-nitroaniline
-
Ethyl iodide (or diethyl sulfate)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (or DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-nitroaniline (1.0 eq.).
-
Add anhydrous potassium carbonate (2.0 eq.) and acetonitrile (to achieve a concentration of ~0.1 M).
-
With stirring, add ethyl iodide (1.1 eq.) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude this compound by flash column chromatography on silica gel if necessary.
Protocol 2: One-Pot Reductive Cyclization to 5-Bromo-1-ethyl-2-substituted-1H-benzimidazoles
This protocol outlines a versatile and efficient one-pot synthesis of the target benzimidazole derivatives from this compound and various aldehydes using sodium dithionite as the reducing agent.[2]
Materials:
-
This compound
-
Aromatic or aliphatic aldehyde (1.0-1.2 eq.)
-
Sodium dithionite (Na₂S₂O₄) (3.0-4.0 eq.)
-
Ethanol (or a mixture of ethanol and water)
-
Deionized water
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired aldehyde (1.1 eq.) in ethanol.
-
In a separate flask, prepare a solution of sodium dithionite (3.5 eq.) in water.
-
Heat the solution of the nitroaniline and aldehyde to reflux (approximately 78°C for ethanol).
-
Slowly add the aqueous sodium dithionite solution to the refluxing mixture with vigorous stirring. The reaction is often exothermic.
-
Continue to heat the reaction mixture at reflux and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 5-bromo-1-ethyl-2-substituted-1H-benzimidazole by recrystallization or column chromatography.
Data Presentation
The reductive cyclization of ortho-nitroanilines is a high-yielding method for the synthesis of a diverse range of benzimidazole derivatives. The following table summarizes representative yields for this transformation under various conditions, demonstrating the general applicability and efficiency of this methodology.
| Entry | o-Nitroaniline Derivative | Aldehyde/Orthoester | Reducing System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Nitroaniline | Benzaldehyde | Na₂S₂O₄ | Ethanol/H₂O | Reflux | 2 | 95 |
| 2 | N-Methyl-2-nitroaniline | 4-Chlorobenzaldehyde | Na₂S₂O₄ | Ethanol/H₂O | Reflux | 3 | 92 |
| 3 | 4-Chloro-2-nitroaniline | 4-Methoxybenzaldehyde | Na₂S₂O₄ | Ethanol/H₂O | Reflux | 2.5 | 94 |
| 4 | 2-Nitroaniline | Trimethyl orthoformate | Pd/C, H₂, HOAc | Methanol | RT | 12 | 85 |
| 5 | 4-Methoxy-2-nitroaniline | Triethyl orthoacetate | Pd/C, H₂, HOAc | Methanol | RT | 12 | 88 |
| 6 | N-Benzyl-2-nitroaniline | 2-Naphthaldehyde | Na₂S₂O₄ | Ethanol/H₂O | Reflux | 4 | 90 |
Note: The data in this table are compiled from various literature sources for illustrative purposes and may not represent the exact yields for the reductive cyclization of this compound derivatives.
Application in Drug Development: Targeting Topoisomerase II
Many benzimidazole derivatives have been identified as potent anticancer agents, with one of their key mechanisms of action being the inhibition of DNA topoisomerase II.[3][4] Topoisomerase II is a crucial enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation. Its inhibition leads to DNA damage, cell cycle arrest, and ultimately, apoptosis in cancer cells.
Signaling Pathway of Topoisomerase II Inhibition by Bromo-Benzimidazole Derivatives
The following diagram illustrates the putative signaling pathway initiated by the inhibition of Topoisomerase II by a 5-bromo-1-ethyl-2-substituted-1H-benzimidazole derivative. The inhibitor is proposed to stabilize the covalent complex between Topoisomerase II and DNA, leading to double-strand breaks. This DNA damage activates the ATM/ATR signaling cascade, which in turn phosphorylates and activates checkpoint kinases Chk1 and Chk2. These kinases mediate cell cycle arrest, primarily at the G2/M phase, by inhibiting the Cdc25 phosphatase and preventing the activation of the Cyclin B/CDK1 complex. Prolonged cell cycle arrest and persistent DNA damage can trigger the intrinsic apoptotic pathway, involving the activation of p53, upregulation of pro-apoptotic proteins like Bax, and subsequent activation of caspases.
Caption: Topoisomerase II inhibition pathway.
Conclusion
The reductive cyclization of this compound derivatives represents a robust and efficient method for the synthesis of novel benzimidazole compounds with significant potential in drug discovery and development. The provided protocols offer a practical guide for the preparation of these valuable molecules. The elucidation of their mechanism of action, such as the inhibition of Topoisomerase II, provides a strong rationale for their further investigation as therapeutic agents, particularly in the field of oncology.
References
- 1. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Cell cycle responses to Topoisomerase II inhibition: Molecular mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4-Bromo-N-ethyl-2-nitroaniline in the Synthesis of Azo Dyes
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-N-ethyl-2-nitroaniline is a versatile aromatic amine that serves as a valuable diazo component in the synthesis of azo dyes. The presence of electron-withdrawing nitro and bromo groups, combined with the N-ethyl substituent, allows for the generation of diazonium salts that can be coupled with various aromatic compounds to produce a wide spectrum of colors. These resulting azo dyes, characterized by the presence of one or more azo (-N=N-) groups, are of significant interest for applications in textiles, printing, and materials science due to their vibrant colors and good fastness properties. The structural features of this compound allow for fine-tuning of the spectral properties of the final dye molecules.
Principle of Azo Dye Synthesis
The synthesis of azo dyes from this compound follows a well-established two-step process:
-
Diazotization: The primary aromatic amine group of this compound is converted into a highly reactive diazonium salt. This reaction is typically carried out at low temperatures (0-5 °C) in the presence of a mineral acid (like hydrochloric acid or sulfuric acid) and a source of nitrous acid (usually sodium nitrite).[1] The low temperature is crucial to prevent the decomposition of the unstable diazonium salt.
-
Azo Coupling: The resulting diazonium salt acts as an electrophile and reacts with an electron-rich aromatic compound, known as the coupling component.[1] Common coupling components include phenols, naphthols, and aromatic amines. The coupling reaction is an electrophilic aromatic substitution, and the position of the azo group on the coupling component is directed by the activating groups present on its ring. The pH of the reaction medium is a critical factor in the coupling reaction; acidic conditions are generally preferred for coupling with amines, while alkaline conditions are used for phenols.
Experimental Protocols
The following are detailed protocols for the synthesis of azo dyes using this compound as the diazo component. These protocols are based on established methods for similar aromatic amines.
Protocol 1: Diazotization of this compound
This protocol describes the in situ preparation of the diazonium salt of this compound.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Starch-iodide paper
Procedure:
-
In a beaker, create a suspension of this compound (1.0 equivalent) in a mixture of concentrated hydrochloric acid (2.5-3.0 equivalents) and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with continuous and vigorous stirring. It is critical to maintain this low temperature throughout the diazotization process to prevent the decomposition of the diazonium salt.[2]
-
In a separate beaker, prepare a solution of sodium nitrite (1.0-1.1 equivalents) in a minimal amount of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold suspension of this compound. The rate of addition should be controlled to ensure the temperature does not rise above 5 °C.[2]
-
After the complete addition of the sodium nitrite solution, continue to stir the mixture at 0-5 °C for an additional 30 minutes to ensure the diazotization is complete.
-
The completion of the reaction can be monitored using starch-iodide paper. A sample of the reaction mixture should produce a blue-black color on the paper, indicating a slight excess of nitrous acid and thus the completion of diazotization.[2]
-
The resulting cold diazonium salt solution is highly reactive and should be used immediately in the subsequent coupling reaction.
Protocol 2: Azo Coupling Reaction
This protocol outlines the coupling of the freshly prepared diazonium salt with a suitable coupling component (e.g., N,N-diethylaniline or 2-naphthol).
Materials:
-
Cold diazonium salt solution from Protocol 1
-
Coupling component (e.g., N,N-diethylaniline, 2-naphthol)
-
Sodium Hydroxide (NaOH) solution (for phenolic coupling components)
-
Sodium Acetate (for amine coupling components)
-
Appropriate solvent for the coupling component (e.g., ethanol, acetic acid)
-
Ice bath
Procedure for Coupling with an Aromatic Amine (e.g., N,N-diethylaniline):
-
Dissolve the N,N-diethylaniline (1.0 equivalent) in a suitable solvent such as dilute hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution (from Protocol 1) to the solution of the coupling component with vigorous stirring.
-
Maintain a weakly acidic pH (around 5-7) by adding a solution of sodium acetate as needed.
-
A colored precipitate of the azo dye should form. Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.
-
Collect the precipitated dye by vacuum filtration and wash it with cold water to remove any unreacted salts.
-
The crude dye can be purified by recrystallization from a suitable solvent like ethanol.
Procedure for Coupling with a Phenolic Compound (e.g., 2-naphthol):
-
Dissolve 2-naphthol (1.0 equivalent) in an aqueous solution of sodium hydroxide to form the more reactive phenoxide ion.
-
Cool this alkaline solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the cold diazonium salt solution (from Protocol 1) to the alkaline solution of the coupling component. A brightly colored precipitate of the azo dye is expected to form immediately.
-
Maintain the pH of the reaction mixture in the alkaline range (pH 8-10) by the dropwise addition of 10% sodium hydroxide solution as required.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the coupling is complete.
-
Collect the precipitated dye by vacuum filtration and wash it thoroughly with cold water.
-
The crude dye can be purified by recrystallization from a suitable solvent like glacial acetic acid or ethanol.
Data Presentation
| Diazo Component | Coupling Component | Solvent | λmax (nm) | Reference |
| 4-Bromoaniline | 3-Aminophenol Intermediate | DMF | 573-800 | [3] |
| 4-Bromoaniline | 1,3-Dihydroxybenzene | DMSO | - | [4] |
| 4-Bromoaniline | 1-Naphthol | DMSO | - | [4] |
| 4-Nitroaniline | Salicylic Acid | - | - | |
| 4-Nitroaniline | Catechol | - | - | |
| 2,6-Dibromo-4-nitroaniline | N-ethyl-N-cyanoethyl aniline | - | - | [5][6] |
Note: Specific λmax values were not provided for all examples in the source material, but the references indicate the synthesis of colored compounds.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of azo dyes using this compound.
References
- 1. byjus.com [byjus.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. iiste.org [iiste.org]
- 5. CN101671266B - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt - Google Patents [patents.google.com]
- 6. CN101671266A - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt - Google Patents [patents.google.com]
Application Notes and Protocols for 4-Bromo-N-ethyl-2-nitroaniline in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-N-ethyl-2-nitroaniline is a substituted nitroaniline that holds potential as a scaffold in medicinal chemistry. While specific biological data for this compound is not extensively documented in publicly available literature, the broader class of nitroaromatic and aniline derivatives has been investigated for various therapeutic applications.[1][2] This document provides an overview of the potential applications, relevant experimental protocols, and hypothetical signaling pathways for this compound, based on the activities of structurally related compounds. These notes are intended to serve as a guide for initiating research and exploring the therapeutic potential of this molecule.
Nitro-containing compounds are known to exhibit a range of biological activities, including antimicrobial and anticancer effects.[2][3] The electron-withdrawing nature of the nitro group can significantly influence a molecule's interaction with biological targets.[4] N-substituted 2-nitroaniline derivatives, in particular, have emerged as a significant scaffold in medicinal chemistry, showing promise as anticancer and antimicrobial agents.[1]
Physicochemical Properties
A summary of the key physicochemical properties for this compound and its parent compound, 4-Bromo-2-nitroaniline, is presented in Table 1. These properties are crucial for understanding the compound's behavior in biological systems and for designing further studies.
Table 1: Physicochemical Properties
| Property | This compound | 4-Bromo-2-nitroaniline |
| CAS Number | 56136-82-4[5] | 875-51-4[6] |
| Molecular Formula | C₈H₉BrN₂O₂[5] | C₆H₅BrN₂O₂[6] |
| Molecular Weight | 245.07 g/mol [5] | 217.02 g/mol [6] |
| Appearance | Inferred: Yellow to orange crystalline solid[7] | Yellow solid[6] |
| Melting Point | Inferred: Lower than 4-bromo-2-nitroaniline | 110-113 °C[7] |
| LogP (calculated) | 2.7891[5] | 1.9[6] |
| Topological Polar Surface Area (TPSA) | 55.17 Ų[5] | 71.8 Ų[6] |
Potential Therapeutic Applications
Based on the known activities of related nitroaniline derivatives, this compound could be investigated for the following applications:
-
Anticancer Agent: Substituted anilines are prominent scaffolds in the development of anticancer agents, with many acting as kinase inhibitors.[4] The N-ethyl group may influence the compound's lipophilicity and steric profile, potentially optimizing its interaction with the ATP-binding pocket of protein kinases.
-
Antimicrobial Agent: Nitroaromatic compounds have a history of use as antimicrobial agents.[2] The proposed mechanism often involves the reduction of the nitro group to produce toxic radical species within the microbial cell.[2]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be inferred from the synthesis of related N-alkylated nitroanilines. A plausible two-step synthesis starting from 4-bromoaniline is outlined below.
Step 1: Synthesis of 4-Bromo-2-nitroaniline
A common method for the synthesis of 4-bromo-2-nitroaniline involves the nitration of 4-bromoacetanilide followed by hydrolysis.[8]
-
Acetylation of 4-bromoaniline: Mix 4-bromoaniline with acetic anhydride and heat to afford 4-bromoacetanilide.
-
Nitration: Carefully add nitric acid to the 4-bromoacetanilide solution while maintaining a low temperature to introduce the nitro group at the 2-position.
-
Hydrolysis: Hydrolyze the resulting 4-bromo-2-nitroacetanilide using aqueous hydrochloric acid at reflux to yield 4-bromo-2-nitroaniline.[8]
Step 2: N-Alkylation to form this compound
The N-ethyl group can be introduced via nucleophilic substitution.
-
Dissolve 4-bromo-2-nitroaniline in a suitable polar aprotic solvent (e.g., DMF or acetonitrile).
-
Add a base (e.g., potassium carbonate or sodium hydride) to deprotonate the aniline nitrogen.
-
Add an ethylating agent, such as ethyl iodide or ethyl bromide, to the reaction mixture.
-
Heat the reaction mixture to drive the alkylation to completion.
-
Purify the product using column chromatography.
Caption: A plausible synthetic workflow for this compound.
In Vitro Anticancer Activity (MTT Assay)
This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[9]
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[9]
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
References
- 1. benchchem.com [benchchem.com]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [mdpi.com]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chemscene.com [chemscene.com]
- 6. 4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-bromo-N-(2-methylpropyl)-2-nitroaniline | Benchchem [benchchem.com]
- 8. prepchem.com [prepchem.com]
- 9. benchchem.com [benchchem.com]
Application Note: Protocols for the Selective Reduction of the Nitro Group in 4-Bromo-N-ethyl-2-nitroaniline
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed experimental procedures for the chemical reduction of the nitro group in 4-Bromo-N-ethyl-2-nitroaniline to yield 4-Bromo-N¹-ethylbenzene-1,2-diamine. This transformation is a critical step in the synthesis of various heterocyclic compounds and pharmacologically active molecules. Three common and effective protocols are presented: reduction using iron powder in the presence of an ammonium salt, catalytic hydrogenation, and reduction with stannous chloride. Each method's advantages, potential side reactions, and detailed step-by-step protocols are outlined to guide researchers in selecting the most suitable procedure for their specific needs.
Introduction
The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing a gateway to valuable amino-substituted aromatics. This compound serves as a key intermediate, and its selective reduction to 4-Bromo-N¹-ethylbenzene-1,2-diamine is essential for the synthesis of various downstream targets, including kinase inhibitors and other therapeutic agents. The presence of a bromine substituent and an N-ethyl group requires a reduction method that is chemoselective for the nitro group while preserving these other functionalities. This application note details three robust methods to achieve this transformation.
Experimental Protocols
Three primary methods for the reduction of this compound are presented below. The choice of method may depend on factors such as available equipment, scale, and tolerance of the substrate to specific reaction conditions.
Protocol 1: Reduction with Iron Powder and Ammonium Chloride
This classic and reliable method utilizes activated iron metal in an acidic or neutral medium to selectively reduce the nitro group. It is known for its tolerance of halogen substituents.[1][2][3] A procedure adapted from the reduction of the analogous 4-bromo-N-methyl-2-nitroaniline is provided below.[4]
Materials and Reagents:
-
This compound
-
Iron powder (Fe), fine grade
-
Ammonium chloride (NH₄Cl)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Filtration apparatus (e.g., Buchner funnel)
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Add a suitable solvent such as methanol or ethanol (approximately 10-20 mL per gram of starting material).
-
To this solution, add iron powder (5.0 eq) and ammonium chloride (10.0 eq).[4]
-
Heat the reaction mixture to reflux (approximately 80°C for methanol) and stir vigorously for 2-4 hours.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the hot suspension through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethyl acetate.
-
Combine the filtrate and washes and pour into water.[4]
-
Extract the aqueous layer with ethyl acetate (2 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Bromo-N¹-ethylbenzene-1,2-diamine.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Catalytic Hydrogenation
Catalytic hydrogenation is a clean method for nitro group reduction. However, care must be taken to avoid dehalogenation, especially when using palladium on carbon (Pd/C).[3] Raney Nickel is often a preferred catalyst for substrates containing aromatic halides.[3]
Materials and Reagents:
-
This compound
-
Raney Nickel (Ra-Ni) or 5% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube)
-
Filtration agent (e.g., Celite®)
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol or ethanol.
-
Carefully add the catalyst (typically 5-10% by weight of the substrate). For Raney Nickel, use a slurry in the reaction solvent.
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon), followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm or as per equipment specifications).
-
Stir the reaction mixture vigorously at room temperature. The reaction is often exothermic.
-
Monitor the reaction by observing hydrogen uptake or by TLC/LC-MS analysis of aliquots.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography if necessary.
Protocol 3: Reduction with Stannous Chloride (SnCl₂)
Stannous chloride is a mild and effective reagent for the chemoselective reduction of aromatic nitro groups in the presence of other sensitive functionalities like halogens.[3][5][6]
Materials and Reagents:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH) or Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) or Potassium hydroxide (KOH) solution
-
Ethyl acetate (EtOAc) for extraction
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask.
-
Add stannous chloride dihydrate (SnCl₂·2H₂O, typically 3-5 equivalents) to the solution.[7][8]
-
Stir the mixture at room temperature or with gentle heating (e.g., 50-60°C) for 1-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into a stirred solution of saturated sodium bicarbonate or a cooled solution of 2M KOH to neutralize the acid and precipitate tin salts.[8]
-
Extract the resulting suspension with ethyl acetate.
-
Filter the organic layer to remove any insoluble tin salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify by column chromatography if necessary.
Data Presentation
While specific yield and purity data for the reduction of this compound are not extensively published, the following table summarizes typical outcomes for the reduction of analogous substituted nitroanilines based on the literature.
| Method | Reagents/Catalyst | Typical Yield | Purity | Key Considerations |
| Iron Reduction | Fe / NH₄Cl | >90% | Good to Excellent | Robust, cost-effective, and tolerates halogens well.[4] |
| Catalytic Hydrogenation | H₂ / Ra-Ni | >95% | Excellent | Clean reaction; risk of dehalogenation with Pd/C.[3] |
| Stannous Chloride | SnCl₂·2H₂O | 85-95% | Good to Excellent | Mild conditions; workup can be challenging due to tin salts.[6][8] |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the reduction of this compound.
Caption: General experimental workflow for the synthesis of 4-Bromo-N¹-ethylbenzene-1,2-diamine.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. 4-broMo-N1-Methylbenzene-1,2-diaMine synthesis - chemicalbook [chemicalbook.com]
- 5. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 6. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
Application Notes & Protocols: Synthetic Routes to 1-Substituted Benzimidazoles Using 4-Bromo-N-ethyl-2-nitroaniline
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Benzimidazole derivatives are a critical class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The synthesis of 1-substituted benzimidazoles is of particular interest in medicinal chemistry as the substituent at the N-1 position can significantly influence the biological activity. This document provides detailed protocols for the synthesis of 1-substituted benzimidazoles starting from 4-Bromo-N-ethyl-2-nitroaniline. The presented method is a one-pot reductive cyclization, which is an efficient and straightforward approach for this transformation.
Synthetic Pathway Overview
The general synthetic strategy involves a two-step, one-pot reaction sequence starting from this compound. The first step is the reduction of the nitro group to an amino group, yielding an unstable in situ intermediate, N¹-ethyl-4-bromo-1,2-phenylenediamine. This intermediate is then immediately condensed with an aldehyde to form the final 1-substituted benzimidazole product. This one-pot approach avoids the isolation of the often-sensitive diamine intermediate, improving overall efficiency and yield.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-N-ethyl-2-nitroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Bromo-N-ethyl-2-nitroaniline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
Low or No Product Yield
Question: My reaction is resulting in a low yield or no desired product. What are the potential causes, and how can I improve the yield?
Answer:
Low yields in the N-ethylation of 4-bromo-2-nitroaniline are a common challenge, primarily due to the reduced nucleophilicity of the starting material. The electron-withdrawing effects of the nitro and bromo groups decrease the reactivity of the aniline nitrogen. Several factors should be considered for optimization:
-
Base Selection: The choice of base is critical. Weak bases are often insufficient to deprotonate the aniline effectively. Stronger bases are typically required to drive the reaction forward.
-
Solvent Effects: The reaction solvent plays a significant role. Polar aprotic solvents are generally preferred as they can help to solubilize the reactants and stabilize charged intermediates.
-
Reaction Temperature: The reaction rate is highly dependent on temperature. Room temperature is often insufficient, and heating is usually necessary.
-
Ethylating Agent: The reactivity of the ethylating agent can impact the reaction rate and yield.
Troubleshooting Table: Optimizing Reaction Conditions
| Parameter | Condition | Observation | Recommendation |
| Base | Weak Base (e.g., NaHCO₃, Et₃N) | Low to no conversion of starting material. | Use a stronger base such as Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH), or Potassium tert-butoxide (t-BuOK). K₂CO₃ is a good starting point due to its lower cost and easier handling. |
| Solvent | Non-polar (e.g., Toluene, Hexane) | Poor solubility of reactants, slow reaction. | Switch to a polar aprotic solvent like N,N-Dimethylformamide (DMF), Acetonitrile (ACN), or Dimethyl Sulfoxide (DMSO). DMF is often a good choice for this type of reaction. |
| Temperature | Room Temperature (20-25°C) | Very slow or no reaction. | Increase the temperature to 60-100°C. Monitor the reaction by TLC to avoid decomposition at higher temperatures. |
| Ethylating Agent | Ethyl bromide, Ethyl iodide | Ethyl iodide is generally more reactive than ethyl bromide and may lead to higher yields or allow for milder reaction conditions. |
Formation of Side Products
Question: My TLC analysis shows multiple spots in addition to my desired product. What are the likely side products, and how can I minimize their formation?
Answer:
The most common side product in the N-ethylation of 4-bromo-2-nitroaniline is the N,N-diethyl-4-bromo-2-nitroaniline, resulting from over-alkylation.
Minimizing N,N-Diethylation:
-
Stoichiometry: Use a molar excess of the starting material, 4-bromo-2-nitroaniline, relative to the ethylating agent. A ratio of 1.2 to 1.5 equivalents of the aniline to 1 equivalent of the ethylating agent is a good starting point.
-
Slow Addition: Add the ethylating agent slowly to the reaction mixture. This maintains a low concentration of the ethylating agent, favoring mono-alkylation.
-
Reaction Monitoring: Carefully monitor the reaction progress by TLC. Stopping the reaction before the complete consumption of the starting material can help to minimize the formation of the di-substituted product.
Side Product Troubleshooting Table
| Side Product | Identification (vs. Product) | Formation Conditions | Mitigation Strategy |
| N,N-Diethyl-4-bromo-2-nitroaniline | Less polar (higher Rf on TLC) | Excess ethylating agent, high temperatures, prolonged reaction times. | Use an excess of 4-bromo-2-nitroaniline (1.2-1.5 eq.), add ethylating agent slowly, monitor reaction by TLC and stop before full conversion of starting material. |
Frequently Asked Questions (FAQs)
Q1: What is a general, reliable experimental protocol for the synthesis of this compound?
A1: A robust starting protocol is as follows:
Experimental Protocol: N-Ethylation of 4-Bromo-2-nitroaniline
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-2-nitroaniline (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).
-
Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.2 M with respect to the aniline.
-
Addition of Ethylating Agent: While stirring the suspension, add ethyl iodide (1.1 eq.) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80°C and stir for 4-12 hours. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent).
-
Workup: After the reaction is complete (as determined by TLC), cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3 x volume).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate.
Q2: How do I choose the best purification method for my product?
A2: The choice of purification method depends on the scale of your reaction and the nature of the impurities.
-
Column Chromatography: This is the most common and effective method for purifying small to medium-scale reactions. A silica gel stationary phase with a mobile phase of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is typically used. Due to the basic nature of the aniline product, peak tailing on the silica gel can be an issue. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to obtain better peak shapes.
-
Recrystallization: If a solid product is obtained and is relatively pure, recrystallization can be an effective method for final purification. A suitable solvent system would be one in which the product is soluble at high temperatures but sparingly soluble at low temperatures. Ethanol or a mixture of ethanol and water are good starting points for solvent screening.
Q3: Can Phase Transfer Catalysis (PTC) be used to improve the yield?
A3: Yes, Phase Transfer Catalysis can be a highly effective method for the N-alkylation of anilines, especially when using inorganic bases like potassium carbonate. A phase transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the deprotonated aniline from the solid or aqueous phase to the organic phase where the reaction with the ethylating agent occurs. This can lead to increased reaction rates and higher yields, often under milder conditions.
Visualizing the Process
To better understand the reaction and troubleshooting logic, the following diagrams are provided.
minimizing N,N-diethylation byproduct in 4-Bromo-N-ethyl-2-nitroaniline synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-N-ethyl-2-nitroaniline. The primary focus is on minimizing the formation of the N,N-diethylation byproduct.
Troubleshooting Guide: Minimizing N,N-diethyl-4-bromo-2-nitroaniline
This guide addresses common issues encountered during the synthesis of this compound, particularly the over-alkylation that leads to the N,N-diethyl byproduct.
Issue 1: Significant formation of the N,N-diethyl byproduct is observed.
-
Question: My reaction is producing a high percentage of the N,N-diethyl-4-bromo-2-nitroaniline byproduct. How can I improve the selectivity for the mono-ethylated product?
-
Answer: Over-alkylation is a common challenge in the N-alkylation of anilines, as the mono-alkylated product can be more nucleophilic than the starting aniline. To favor the formation of this compound, consider the following strategies:
-
Stoichiometry Control: Employing an excess of 4-bromo-2-nitroaniline relative to the ethylating agent can statistically favor mono-ethylation. A molar ratio of 1.5:1 to 3:1 (aniline to ethylating agent) is a good starting point.
-
Reaction Temperature: Lowering the reaction temperature can decrease the rate of the second ethylation step more significantly than the first. If you are running the reaction at elevated temperatures, try reducing it by 10-20 °C increments while monitoring the reaction progress.
-
Solvent Choice: The polarity of the solvent can influence the reaction rate. Less polar solvents may reduce the rate of the second alkylation. If you are using a highly polar aprotic solvent like DMF or DMSO, consider switching to a less polar alternative such as acetonitrile or toluene.
-
Adopt Reductive Amination: Reductive amination is a highly selective method for the synthesis of secondary amines and is an excellent strategy to avoid over-alkylation.[1][2] This involves the reaction of 4-bromo-2-nitroaniline with acetaldehyde to form an imine, which is then reduced in situ to the desired N-ethyl product.
-
Issue 2: The reaction is slow or does not go to completion.
-
Question: My attempt to synthesize this compound is resulting in low conversion of the starting material. What are the possible reasons and solutions?
-
Answer: The low reactivity of 4-bromo-2-nitroaniline can be attributed to the electron-withdrawing effects of the nitro and bromo groups, which reduce the nucleophilicity of the amino group. To address this, you can:
-
Increase Reaction Temperature: If you have lowered the temperature to control selectivity, you may need to find a balance. Gradually increase the temperature in small increments while carefully monitoring for the formation of the N,N-diethyl byproduct by TLC.
-
Choice of Base (for alkyl halide method): Ensure a sufficiently strong base is used to deprotonate the aniline. Weak bases may not be effective. Consider using stronger bases like potassium carbonate or potassium tert-butoxide.
-
Catalyst (for reductive amination): If using a reductive amination approach with a catalyst like Pd/C, ensure the catalyst is active. Using a fresh batch of catalyst can be beneficial.
-
Issue 3: Difficulty in purifying the desired mono-ethylated product.
-
Question: I am struggling to separate this compound from the N,N-diethyl byproduct and unreacted starting material. What purification methods are effective?
-
Answer: The separation of the mono-ethylated product, diethylated byproduct, and the starting aniline can typically be achieved using column chromatography on silica gel.
-
Column Chromatography: The polarity difference between the three compounds allows for their separation. The N,N-diethyl byproduct is the least polar, followed by the desired N-ethyl product, with the starting 4-bromo-2-nitroaniline being the most polar. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane or petroleum ether, should effectively separate the components. Monitor the separation using thin-layer chromatography (TLC) to determine the optimal solvent mixture. It is advisable to add a small amount of a tertiary amine like triethylamine (e.g., 0.1-1%) to the eluent to prevent the sticking of the basic amine products to the acidic silica gel.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method to achieve selective mono-N-ethylation of 4-bromo-2-nitroaniline?
A1: Reductive amination is generally considered the most reliable method for the selective synthesis of secondary amines from primary anilines, as it inherently avoids the issue of over-alkylation.[1][2] This method involves the formation of an imine from 4-bromo-2-nitroaniline and acetaldehyde, followed by in situ reduction.
Q2: Which ethylating agents can be used for this synthesis?
A2: For direct N-alkylation, ethyl halides such as ethyl bromide or ethyl iodide are commonly used in the presence of a base. For reductive amination, acetaldehyde is the preferred reagent.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction. You can spot the starting material, the reaction mixture, and co-spot them to track the consumption of the starting material and the formation of the product(s). The N,N-diethyl byproduct will have a higher Rf value (less polar) than the desired N-ethyl product, which in turn will have a higher Rf value than the starting aniline.
Q4: Are there any safety precautions I should be aware of?
A4: 4-bromo-2-nitroaniline and its derivatives are potentially toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All reactions should be performed in a well-ventilated fume hood. Ethylating agents like ethyl bromide and ethyl iodide are lachrymators and should be handled with care.
Quantitative Data Summary
The following table provides an illustrative comparison of expected outcomes based on the chosen synthetic strategy. Actual yields may vary depending on specific reaction conditions.
| Synthetic Method | Key Parameters | Expected Yield of this compound | Expected Formation of N,N-diethyl Byproduct |
| Direct N-Alkylation | 1.2 eq. Ethyl Bromide, K₂CO₃, Acetonitrile, 60°C | Moderate to Good | Significant |
| Direct N-Alkylation | 3 eq. 4-bromo-2-nitroaniline, 1 eq. Ethyl Bromide, K₂CO₃, Toluene, 40°C | Good | Minimized |
| Reductive Amination | 1.1 eq. Acetaldehyde, NaBH(OAc)₃, Dichloroethane, RT | High | Negligible to very low |
Experimental Protocols
Protocol 1: Selective Mono-N-ethylation via Reductive Amination
This protocol is recommended for maximizing the yield of the mono-ethylated product while minimizing the diethyl byproduct.
Materials:
-
4-bromo-2-nitroaniline
-
Acetaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane or petroleum ether
-
Ethyl acetate
Procedure:
-
To a stirred solution of 4-bromo-2-nitroaniline (1.0 eq.) in 1,2-dichloroethane (approximately 0.1 M), add acetaldehyde (1.1-1.2 eq.) at room temperature under a nitrogen atmosphere.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15 minutes.
-
Continue stirring at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure this compound.
Visualizations
Caption: Reaction pathway for the direct N-ethylation of 4-bromo-2-nitroaniline.
Caption: Troubleshooting decision tree for minimizing N,N-diethyl byproduct formation.
References
optimization of base and solvent for N-ethylation of 4-bromo-2-nitroaniline
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for the optimization of the N-ethylation of 4-bromo-2-nitroaniline. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the N-ethylation of 4-bromo-2-nitroaniline?
A1: The primary challenge is the reduced nucleophilicity of the amino group in 4-bromo-2-nitroaniline. The presence of the electron-withdrawing nitro group ortho to the amine significantly decreases its reactivity, making the reaction more difficult than the alkylation of other anilines.[1] Consequently, stronger reaction conditions, such as more potent bases and higher temperatures, are often required.[1]
Q2: What is the most common side product, and how can it be minimized?
A2: The most common side product is the N,N-diethylated aniline, where a second ethyl group is added to the nitrogen atom. To minimize this, it is recommended to use a slight excess of the starting material, 4-bromo-2-nitroaniline, relative to the ethylating agent (e.g., 1.1 to 1.5 equivalents).[1] Running the reaction to partial conversion of the starting material can also favor the desired mono-ethylated product.[1]
Q3: Which type of solvent is most suitable for this reaction?
A3: Polar aprotic solvents are generally preferred for the N-alkylation of nitroanilines.[1] Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are common choices as they can help stabilize charged intermediates and increase the reaction rate.[1] For reactions requiring higher temperatures, toluene can also be an effective solvent.[1]
Q4: What factors should be considered when selecting a base for this reaction?
A4: The selection of the base is critical. Due to the low basicity of 4-bromo-2-nitroaniline, a strong base is typically required.[1] Weaker bases like sodium bicarbonate may not be effective.[1] Stronger bases such as potassium carbonate (K₂CO₃), potassium tert-butoxide (tBuOK), or sodium hydride (NaH) are often necessary to deprotonate the amine or neutralize the acid byproduct efficiently.[1] The base should also be soluble in the chosen solvent to be effective.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Insufficient Base Strength: The base is not strong enough to deprotonate the weakly nucleophilic aniline. | Switch to a stronger base such as potassium tert-butoxide (tBuOK) or sodium hydride (NaH).[1] |
| Low Reaction Temperature: The reaction is too slow at room temperature. | Increase the reaction temperature, often in the range of 80-120°C, to achieve a reasonable reaction rate.[1] | |
| Inappropriate Solvent: The reactants may not be fully dissolved, or the solvent may be hindering the reaction. | Ensure the use of a polar aprotic solvent like DMF, DMSO, or acetonitrile to improve solubility and reaction rate.[1] | |
| Poor Quality of Reagents: Impurities or moisture in the starting materials or solvent can inhibit the reaction. | Use pure, dry starting materials and anhydrous solvents. | |
| Multiple Spots on TLC Plate (Besides Starting Material and Product) | N,N-Dialkylation: The mono-ethylated product is reacting further to form the diethylated product. | Use a slight excess (1.1-1.5 equivalents) of 4-bromo-2-nitroaniline relative to the ethylating agent.[1] |
| O-Alkylation of the Nitro Group: Under harsh conditions, the nitro group can be alkylated. | Avoid excessively high temperatures and very strong, harsh bases if this side product is observed. | |
| Reaction is Clean but Very Slow | Insufficient Temperature: The activation energy for the reaction is not being overcome. | Gradually increase the reaction temperature and monitor the progress by TLC.[1] |
| Low Reactivity of Ethylating Agent: The leaving group on the ethylating agent is not sufficiently reactive. | Consider using an ethylating agent with a better leaving group. The general reactivity order is I > Br > Cl. Using ethyl iodide will significantly increase the reaction rate compared to ethyl chloride.[1] |
Data Presentation
The following tables summarize reaction conditions for the N-alkylation of nitroanilines. While specific data for the N-ethylation of 4-bromo-2-nitroaniline is limited in the literature, the following data for analogous reactions can be used to guide optimization.
Table 1: General Reaction Parameters for N-Alkylation of 2-Nitroaniline [1]
| Parameter | Recommended Conditions | Notes |
| Alkylating Agent | Alkyl Iodides (R-I), Alkyl Bromides (R-Br) | Reactivity: R-I > R-Br > R-Cl. Ethyl iodide or ethyl bromide are suitable for N-ethylation. |
| Base | K₂CO₃, Cs₂CO₃, tBuOK, NaH, KOH | Stronger bases like tBuOK or NaH are often required due to the low basicity of the nitroaniline. |
| Solvent | Acetonitrile, DMF, DMSO, Toluene, THF | Polar aprotic solvents are generally preferred. |
| Temperature | 25°C to 140°C | Room temperature is often insufficient. A common range is 80-120°C. |
Experimental Protocols
Detailed Protocol for N-Ethylation of 4-bromo-2-nitroaniline
This protocol is adapted from a similar procedure for the N-alkylation of a substituted nitroaniline.
Materials and Equipment:
-
Reagents: 4-bromo-2-nitroaniline, Ethyl iodide, Potassium carbonate (K₂CO₃), Acetone (anhydrous), Dichloromethane (DCM), Brine (saturated NaCl solution), Anhydrous sodium sulfate (Na₂SO₄), Silica gel, Hexane, Ethyl acetate.
-
Equipment: Round-bottom flask, Magnetic stirrer with heating mantle, Condenser, Thermometer, Separatory funnel, Rotary evaporator, Beakers, graduated cylinders, Thin-layer chromatography (TLC) plates, UV lamp.
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 4-bromo-2-nitroaniline (1.0 equivalent), potassium carbonate (2.0 equivalents), and anhydrous acetone (50 mL).
-
Addition of Ethyl Iodide: To the stirring suspension, add ethyl iodide (1.5 equivalents) dropwise at room temperature.
-
Reaction: Attach a condenser to the flask and heat the reaction mixture to reflux (approximately 56°C). Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the mobile phase. The reaction is typically complete within 4-6 hours.
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid potassium carbonate and wash it with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Dissolve the crude product in dichloromethane (50 mL) and transfer it to a separatory funnel.
-
Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Column Chromatography: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure N-ethyl-4-bromo-2-nitroaniline.
-
Characterization: The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the N-ethylation of 4-bromo-2-nitroaniline.
Troubleshooting Logic
Caption: Troubleshooting decision tree for the N-ethylation of 4-bromo-2-nitroaniline.
References
Technical Support Center: Purification of 4-Bromo-N-ethyl-2-nitroaniline
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 4-Bromo-N-ethyl-2-nitroaniline by column chromatography. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is a typical solvent system for the column chromatography of this compound?
A1: A common solvent system for nitroaniline derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent such as ethyl acetate or dichloromethane.[1] For this compound, a good starting point is a hexane:ethyl acetate mixture. The optimal ratio should be determined by preliminary Thin Layer Chromatography (TLC) analysis, aiming for an Rf value of approximately 0.25-0.35 for the desired compound to ensure good separation.
Q2: How do I determine the appropriate solvent ratio using TLC?
A2: To determine the optimal solvent system, spot the crude sample on a TLC plate and develop it in chambers containing different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3).[1] The ideal solvent system will give a well-resolved spot for the target compound with an Rf value in the range of 0.25-0.35.
Q3: What are the potential impurities I might encounter?
A3: Potential impurities can include unreacted starting materials, such as 2-nitroaniline, and byproducts from the synthesis, which may include isomeric forms or poly-brominated species. The presence of these impurities will depend on the synthetic route employed.
Q4: What is the appearance of purified this compound?
A4: Nitroaniline compounds are typically colored. Purified this compound is expected to be a yellow or orange solid.
Q5: How can I confirm the purity of my fractions?
A5: The purity of the collected fractions should be monitored by TLC. Fractions containing the pure compound (single spot) should be combined. Final purity should be assessed by analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry.
Experimental Protocol: Column Chromatography of this compound
This protocol is a representative method and may require optimization based on the specific crude mixture.
Materials:
-
Crude this compound
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Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Hexane (or petroleum ether)
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Ethyl acetate
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Glass chromatography column
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Collection tubes
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TLC plates and chamber
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Rotary evaporator
Procedure:
-
Solvent System Selection:
-
Perform TLC analysis with various hexane:ethyl acetate ratios to find a system that provides an Rf of ~0.3 for the target compound.
-
-
Column Packing (Slurry Method):
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Add a layer of sand on top of the silica bed to prevent disturbance.[1]
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Drain the excess solvent until the level is just at the top of the sand layer. Do not let the column run dry.[1]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluting solvent or a volatile solvent like dichloromethane.
-
Carefully apply the sample to the top of the silica bed.
-
-
Elution and Fraction Collection:
-
Begin elution with the selected hexane:ethyl acetate solvent system.
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Collect fractions of a consistent volume.
-
Monitor the elution process by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
Table 1: Solvent System and Expected Rf Values
| Solvent System (Hexane:Ethyl Acetate) | Expected Rf of this compound (Approximate) | Notes |
| 9:1 | 0.4 - 0.5 | May provide faster elution but potentially less separation from non-polar impurities. |
| 8:2 | 0.3 - 0.4 | Often a good starting point for achieving adequate separation. |
| 7:3 | 0.2 - 0.3 | May be necessary for separating closely related, more polar impurities. |
Note: These Rf values are estimates and should be confirmed by TLC analysis of the specific crude mixture.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No separation of compounds | Inappropriate solvent system: The polarity of the eluent may be too high or too low. | Perform a more thorough TLC analysis to find the optimal solvent system. A gradient elution (gradually increasing the polarity of the eluent) may be necessary. |
| Compound is stuck on the column | Eluent is not polar enough: The compound has a strong affinity for the silica gel and is not being eluted. | Gradually increase the polarity of the solvent system. For example, move from a 9:1 to a 7:3 hexane:ethyl acetate ratio. |
| Cracked or channeled column bed | Improper packing: The silica gel was not packed uniformly, or the column ran dry. | Repack the column using the slurry method, ensuring the silica bed is always saturated with solvent.[1] |
| Broad or tailing bands | Overloading the column: Too much sample was loaded for the amount of silica gel. Compound insolubility: The compound may be precipitating on the column. | Reduce the amount of sample loaded. Ensure the sample is fully dissolved before loading and during elution. A different solvent for loading may be required. |
| Product elutes too quickly (with solvent front) | Eluent is too polar: The compound has a low affinity for the silica gel and is eluting with the solvent front. | Use a less polar solvent system. Start with a higher ratio of hexane to ethyl acetate. |
| Low recovery of the compound | Compound decomposition on silica: Some compounds are sensitive to the acidic nature of silica gel. Irreversible adsorption: The compound may be too polar and binds irreversibly. | Test the stability of the compound on a silica TLC plate before running the column. If it decomposes, consider using a different stationary phase like alumina or a deactivated silica gel. If the compound is highly polar, a more polar eluent or a different chromatographic technique (e.g., reverse-phase) may be needed. |
Visualizations
Caption: Experimental workflow for column chromatography purification.
Caption: Troubleshooting logic for common column chromatography issues.
References
Technical Support Center: Purification of Reaction Mixtures Containing 4-Bromo-2-Nitroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted 4-bromo-2-nitroaniline from their product mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of 4-bromo-2-nitroaniline that are relevant for its removal?
A1: Understanding the physicochemical properties of 4-bromo-2-nitroaniline is crucial for selecting an appropriate purification strategy. It is a yellow crystalline solid with limited solubility in water but is more soluble in organic solvents like ethanol, acetone, and dimethylformamide.[1] Its amine group is very weakly basic due to the electron-withdrawing effects of the nitro and bromo substituents, with a predicted pKa of -1.05.[2] This low basicity is a key consideration for separation by acid-base extraction.
Q2: My desired product is also an aromatic amine. How can I selectively remove 4-bromo-2-nitroaniline?
A2: The very low basicity of 4-bromo-2-nitroaniline can be exploited. If your product is significantly more basic, a carefully controlled acid-base extraction with a dilute acid may selectively protonate and extract your product into the aqueous phase, leaving the 4-bromo-2-nitroaniline in the organic phase. Alternatively, chromatographic methods like column chromatography are highly effective in separating compounds with different polarities. Since the polarity of aromatic amines is influenced by their substituents, it is often possible to achieve good separation.
Q3: What are the most common and effective methods for removing 4-bromo-2-nitroaniline?
A3: The most common and effective methods include:
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Column Chromatography: Highly effective for separating compounds with different polarities.
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Recrystallization: Effective if there is a significant difference in solubility between your product and 4-bromo-2-nitroaniline in a particular solvent system.
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Acid-Base Extraction: Can be effective if the basicity of the desired product is significantly different from that of 4-bromo-2-nitroaniline.
Q4: Can I use acid-base extraction to remove 4-bromo-2-nitroaniline?
A4: Due to its extremely low pKa (-1.05), 4-bromo-2-nitroaniline is a very weak base and will not be effectively protonated and extracted by common dilute aqueous acids (e.g., 1M HCl).[2] This technique is more useful for removing more basic aniline impurities from a product that is less basic, or for isolating a more basic product from the less basic 4-bromo-2-nitroaniline.
Troubleshooting Guides
Issue 1: Unreacted 4-bromo-2-nitroaniline remains in the product after initial work-up.
| Possible Cause | Troubleshooting Step |
| Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material. |
| Initial washing steps are insufficient. | If the product is a solid, wash the crude solid with a cold solvent in which 4-bromo-2-nitroaniline is sparingly soluble but the product is not. |
| Product and starting material have similar properties. | Proceed to more advanced purification techniques such as column chromatography or recrystallization. |
Issue 2: Difficulty in separating 4-bromo-2-nitroaniline from the product using column chromatography.
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent system (eluent). | Optimize the eluent system using TLC. Test various solvent mixtures of differing polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve good separation between the spots of your product and 4-bromo-2-nitroaniline. |
| Overloading the column. | Use an appropriate amount of crude mixture for the size of the column. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight. |
| Co-elution of product and impurity. | If baseline separation is not achieved, consider using a different stationary phase (e.g., alumina) or a different chromatographic technique like flash chromatography with a steeper solvent gradient. |
Issue 3: Recrystallization is not effectively removing 4-bromo-2-nitroaniline.
| Possible Cause | Troubleshooting Step |
| Poor solvent choice. | The ideal recrystallization solvent should dissolve the product well at high temperatures and poorly at low temperatures, while the solubility of 4-bromo-2-nitroaniline should be either very high or very low at all temperatures. Screen a variety of solvents. |
| Product and impurity have similar solubility profiles. | Try a multi-solvent recrystallization. Dissolve the mixture in a solvent in which both are soluble and then add a second solvent (an anti-solvent) in which both are less soluble, until the solution becomes turbid. Then, heat to redissolve and cool slowly. |
| Cooling the solution too quickly. | Rapid cooling can lead to the trapping of impurities within the product crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Data Presentation
Table 1: Solubility of 4-bromo-2-nitroaniline
| Solvent | Solubility | Reference |
| Water | Sparingly soluble (0.39 g/L at 25 °C) | [1] |
| Ethanol | Soluble | [1] |
| Acetone | Soluble | [1] |
| Dimethylformamide (DMF) | Soluble | [1] |
| Chloroform | Soluble | [2] |
| Dimethyl sulfoxide (DMSO) | Soluble | [2] |
| Methanol | Soluble | [2] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol describes the separation of a product from unreacted 4-bromo-2-nitroaniline using silica gel column chromatography.
1. Preparation of the Column: a. Select a glass column of appropriate size. b. Place a small plug of cotton or glass wool at the bottom of the column. c. Add a small layer of sand. d. Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate determined by TLC analysis). e. Pour the slurry into the column and allow the silica gel to pack evenly, continuously tapping the column. f. Add a layer of sand on top of the packed silica gel.
2. Loading the Sample: a. Dissolve the crude product mixture in a minimal amount of the eluent or a more polar solvent that will be used for elution. b. Alternatively, adsorb the crude mixture onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica gel, and evaporating the solvent. c. Carefully add the sample to the top of the column.
3. Elution and Fraction Collection: a. Start eluting the column with the chosen solvent system. b. Collect fractions in test tubes or vials. c. Monitor the separation by TLC analysis of the collected fractions. d. Combine the fractions containing the pure product.
4. Product Isolation: a. Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
Protocol 2: Purification by Recrystallization
This protocol is for the purification of a solid product contaminated with 4-bromo-2-nitroaniline.
1. Solvent Selection: a. In separate test tubes, test the solubility of small amounts of the crude product in various solvents at room temperature and upon heating. b. The ideal solvent will dissolve the product poorly at room temperature but completely upon heating. 4-bromo-2-nitroaniline should ideally remain soluble or be insoluble at all temperatures.
2. Recrystallization Procedure: a. Place the crude product in an Erlenmeyer flask. b. Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling while stirring. c. Continue adding small portions of the hot solvent until the product is completely dissolved. d. If there are insoluble impurities, perform a hot filtration. e. Allow the solution to cool slowly to room temperature. f. Once crystals have formed, cool the flask in an ice bath to maximize crystal formation.
3. Isolation and Drying: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of cold recrystallization solvent. c. Dry the purified crystals in a desiccator or a vacuum oven.
Mandatory Visualization
References
Technical Support Center: Synthesis of 4-Bromo-N-ethyl-2-nitroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-N-ethyl-2-nitroaniline.
Troubleshooting Guide
Users may encounter several challenges during the synthesis of this compound, primarily during the N-ethylation of the 4-bromo-2-nitroaniline precursor. The most common issues are incomplete reactions and the formation of side products.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion of Starting Material | Insufficiently strong base: The electron-withdrawing nitro group significantly reduces the nucleophilicity of the aniline's amino group, requiring a potent base to facilitate the reaction. | Use a stronger base such as potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) instead of weaker bases like sodium bicarbonate. |
| Low reaction temperature: The reduced reactivity of the substrate often necessitates elevated temperatures to achieve a reasonable reaction rate. | Increase the reaction temperature, typically to a range of 80-120°C. For less reactive ethylating agents, temperatures up to 140°C may be necessary. | |
| Inappropriate solvent: The chosen solvent may not adequately dissolve the reactants or may be unstable at the required temperature. | Employ a high-boiling polar aprotic solvent like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile to ensure reactant solubility and stability at elevated temperatures. | |
| Multiple Spots on TLC, Indicating Side Products | Formation of N,N-diethyl-4-bromo-2-nitroaniline: The mono-ethylated product can undergo a second ethylation, which is a common side reaction. | To favor mono-ethylation, use a stoichiometric excess of 4-bromo-2-nitroaniline (1.2 to 1.5 equivalents) relative to the ethylating agent. |
| O-Alkylation of the nitro group: Although less common, the nitro group can sometimes be alkylated under harsh reaction conditions. | Avoid excessively high temperatures and prolonged reaction times. Monitor the reaction progress closely by TLC or LC-MS. | |
| Elimination reactions: If using a secondary or tertiary alkyl halide as the ethylating agent, elimination to form an alkene can compete with the desired substitution. | This is less of a concern with primary ethylating agents like ethyl iodide or ethyl bromide. | |
| Difficulty in Product Purification | Similar polarity of product and side products: The desired mono-ethylated product and the diethylated byproduct may have close Rf values on TLC, making separation by column chromatography challenging. | Utilize a long chromatography column with a shallow solvent gradient (e.g., gradually increasing the percentage of ethyl acetate in hexane) to improve separation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the synthesis of this compound?
The most prevalent side product is N,N-diethyl-4-bromo-2-nitroaniline, formed from the over-alkylation of the desired product.
Q2: How can I minimize the formation of the N,N-diethyl byproduct?
To suppress the formation of the diethylated byproduct, it is recommended to use an excess of the starting material, 4-bromo-2-nitroaniline, relative to the ethylating agent. A molar ratio of 1.2 to 1.5 of the aniline to the ethylating agent is a good starting point.
Q3: My reaction is proceeding very slowly. What can I do to speed it up?
The low nucleophilicity of the amino group in 4-bromo-2-nitroaniline often leads to slow reaction rates. To accelerate the reaction, you can:
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Increase the reaction temperature.
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Use a stronger base.
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Choose a more reactive ethylating agent (reactivity order: ethyl iodide > ethyl bromide > ethyl chloride).
Q4: What is the best way to purify the final product?
Flash column chromatography is the most effective method for purifying this compound from unreacted starting material and the N,N-diethyl-4-bromo-2-nitroaniline byproduct. Careful selection of the eluent system and a shallow gradient are crucial for achieving good separation.
Experimental Protocols
Synthesis of 4-Bromo-2-nitroaniline (Starting Material)
A common route to the precursor, 4-bromo-2-nitroaniline, involves the bromination and subsequent nitration of acetanilide, followed by hydrolysis.
Step 1: Bromination of Acetanilide
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Dissolve acetanilide in glacial acetic acid.
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Slowly add a solution of bromine in glacial acetic acid dropwise with constant stirring.
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The precipitate of 4-bromoacetanilide is collected by filtration.
Step 2: Nitration of 4-Bromoacetanilide
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Take the recrystallized 4-bromoacetanilide in a flask.
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Add a nitrating mixture (a mixture of concentrated nitric acid and sulfuric acid) while maintaining the temperature below 10°C.
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Pour the reaction mixture onto crushed ice with vigorous stirring.
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Filter the precipitate, dry it, and recrystallize from ethanol to obtain 4-bromo-2-nitroacetanilide.
Step 3: Hydrolysis to 4-Bromo-2-nitroaniline
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Reflux the 4-bromo-2-nitroacetanilide with aqueous hydrochloric acid.
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After cooling, the mixture is neutralized to precipitate the 4-bromo-2-nitroaniline.
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The product is then filtered, washed, and can be further purified by recrystallization.
N-Ethylation of 4-Bromo-2-nitroaniline
This protocol outlines a general procedure for the synthesis of this compound.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-2-nitroaniline (1.0 eq.).
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Reagent Addition: Add a strong base (e.g., potassium carbonate, 2.0 eq.) and a polar aprotic solvent (e.g., DMF).
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Alkylation: To the stirring suspension, add the ethylating agent (e.g., ethyl iodide, 1.05 eq.) dropwise at room temperature.
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Reaction: Heat the mixture to 80-100°C and monitor the reaction's progress by TLC.
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Workup: After the reaction is complete, cool the mixture to room temperature, dilute with water, and extract the product with an organic solvent such as ethyl acetate.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.
Visualizations
Reaction Pathway and Side Reactions
Caption: Main reaction and primary side reaction in the synthesis.
Experimental Workflow
Caption: General experimental workflow for the N-ethylation.
challenges in the scale-up of 4-Bromo-N-ethyl-2-nitroaniline production
Welcome to the technical support center for the synthesis and scale-up of 4-Bromo-N-ethyl-2-nitroaniline. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on troubleshooting your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and logical two-step synthetic route for this compound involves the initial synthesis of the precursor, 4-Bromo-2-nitroaniline, followed by N-ethylation.
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Step 1: Bromination of 2-nitroaniline. This step introduces the bromine atom onto the aromatic ring at the position para to the amino group. A common method involves the in-situ generation of bromine from potassium bromide and an oxidizing agent in an acidic medium.[1]
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Step 2: N-ethylation of 4-Bromo-2-nitroaniline. The synthesized intermediate is then ethylated on the amino group. A standard method for this is the reaction with an ethylating agent like ethyl iodide or ethyl bromide in the presence of a base.
Q2: What are the primary challenges when scaling up the bromination of 2-nitroaniline?
Scaling up the bromination reaction presents several challenges:
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Exothermic Reaction Control: The reaction is often exothermic. Maintaining precise temperature control in a large reactor is critical to prevent runaway reactions and the formation of impurities.
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Homogeneity of the Reaction Mixture: Ensuring uniform mixing of the reactants, especially in a multiphasic system, is crucial for consistent product quality and yield.
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Regioselectivity: Controlling the position of bromination to favor the desired 4-bromo isomer over other isomers (e.g., 6-bromo) is essential. This is typically managed by controlling the reaction temperature and the rate of addition of reagents.[1]
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Byproduct Formation: Over-bromination leading to the formation of di-bromo compounds can occur if the reaction is not carefully controlled.
Q3: What are the key considerations for the N-ethylation step at a larger scale?
The N-ethylation of 4-Bromo-2-nitroaniline also has scale-up challenges:
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Over-alkylation: The product, this compound, can react further with the ethylating agent to form a di-ethylated byproduct. Controlling the stoichiometry of the reactants is crucial to minimize this.
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Choice of Base and Solvent: The selection of an appropriate base and solvent system is critical for reaction efficiency and safety. The base should be strong enough to deprotonate the aniline but not so strong as to cause side reactions. The solvent must be able to dissolve the reactants and be suitable for the reaction temperature.
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Work-up and Purification: Isolating the pure product from the reaction mixture, which may contain unreacted starting material, the di-ethylated byproduct, and salts, can be challenging at a larger scale.
Q4: Are there any specific safety precautions for handling the reagents involved?
Yes, several safety precautions must be taken:
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2-Nitroaniline and 4-Bromo-2-nitroaniline: These are toxic compounds and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses. Avoid inhalation of dust.[2]
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Brominating Agents: If using elemental bromine, it is highly corrosive and toxic. It should be handled in a well-ventilated fume hood with extreme care. The in-situ generation method described in the protocol below is generally safer.[1]
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Ethylating Agents: Ethyl iodide and ethyl bromide are lachrymators and should be handled in a fume hood.
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Acids: Strong acids like sulfuric acid are highly corrosive and should be handled with care.
Troubleshooting Guides
Bromination of 2-nitroaniline
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Yield | Incomplete reaction; loss of product during work-up. | - Ensure the reaction goes to completion by monitoring with TLC or HPLC.- Optimize the reaction time and temperature.- Carefully check the pH during work-up to ensure complete precipitation of the product. |
| Poor Regioselectivity (presence of other bromo-isomers) | Incorrect reaction temperature; poor mixing. | - Maintain the recommended reaction temperature strictly.- Ensure efficient stirring throughout the reaction. |
| Formation of Di-bromo byproducts | Excess brominating agent; localized high concentrations. | - Use the correct stoichiometry of the brominating agent.- Add the oxidizing agent (e.g., sodium chlorate solution) slowly and sub-surface to ensure rapid mixing. |
| Product is an oil or does not precipitate | The product may be soluble in the acidic work-up solution. | - Neutralize the solution carefully to the recommended pH to induce precipitation.- If it remains oily, consider an extraction with a suitable organic solvent. |
N-ethylation of 4-Bromo-2-nitroaniline
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Conversion | Insufficient base; low reaction temperature; inactive ethylating agent. | - Ensure the base is dry and of good quality.- Increase the reaction temperature or time.- Use a fresh bottle of the ethylating agent. |
| Significant Di-ethylation | Excess ethylating agent; product is more reactive than starting material. | - Use a stoichiometric amount or a slight excess of the ethylating agent.- Add the ethylating agent slowly to the reaction mixture.- Consider using a milder ethylating agent. |
| Reaction Stalls | The base is not strong enough to deprotonate the aniline. | - Switch to a stronger base like potassium tert-butoxide, but be mindful of potential side reactions. |
| Difficult Purification | Close polarity of the product and the di-ethylated byproduct. | - Optimize column chromatography conditions (e.g., solvent system, gradient).- Consider recrystallization to purify the product. |
Experimental Protocols
Step 1: Synthesis of 4-Bromo-2-nitroaniline
This protocol is based on a method for the bromination of 2-nitroaniline.[1]
Materials:
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2-nitroaniline
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Potassium bromide (KBr)
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98% Sulfuric acid (H₂SO₄)
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30% Sodium chlorate (NaClO₃) solution
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Water
Procedure:
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In a suitable reactor, add a 15% aqueous solution of potassium bromide.
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Slowly add concentrated sulfuric acid while stirring and maintaining the temperature.
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Add 2-nitroaniline to the mixture and stir for 30 minutes.
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Heat the mixture to 35°C.
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Slowly add a 30% sodium chlorate solution dropwise, maintaining the temperature at 35°C for 30 minutes.
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After the addition is complete, heat the mixture to 75°C and hold for 2 hours.
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Cool the reaction mixture to room temperature.
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Filter the precipitate and wash the filter cake with water until the pH of the filtrate is between 5 and 8.
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Dry the solid product to obtain 4-Bromo-2-nitroaniline.
Step 2: Synthesis of this compound
This protocol is adapted from a general procedure for the N-alkylation of anilines.
Materials:
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4-Bromo-2-nitroaniline
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Ethyl iodide (or ethyl bromide)
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Potassium carbonate (K₂CO₃), anhydrous
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Acetone, anhydrous
Procedure:
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In a dry reactor, combine 4-Bromo-2-nitroaniline and anhydrous potassium carbonate in anhydrous acetone.
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Stir the suspension and add ethyl iodide dropwise at room temperature.
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Heat the reaction mixture to reflux and monitor the progress by TLC or HPLC.
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Once the reaction is complete, cool the mixture to room temperature.
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Filter off the solid potassium carbonate and wash it with a small amount of acetone.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Presentation
The following table provides an example of how to present quantitative data for the scale-up of the N-ethylation step. Note: The values presented here are for illustrative purposes only and will need to be determined experimentally for your specific process.
| Parameter | Lab Scale (1 g) | Pilot Scale (1 kg) | Production Scale (10 kg) |
| 4-Bromo-2-nitroaniline (equivalents) | 1.0 | 1.0 | 1.0 |
| Ethyl Iodide (equivalents) | 1.2 | 1.1 | 1.05 |
| Potassium Carbonate (equivalents) | 2.0 | 2.0 | 2.0 |
| Solvent Volume (L/kg of starting material) | 10 | 8 | 7 |
| Reaction Temperature (°C) | 56 | 56 | 60 |
| Reaction Time (hours) | 6 | 8 | 10 |
| Yield (%) | 85 | 82 | 80 |
| Purity (by HPLC, %) | >98 | >98 | >97 |
Visualizations
Logical Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Troubleshooting Logic for Low Yield in Bromination
Caption: Troubleshooting guide for low yield in the bromination step.
References
Technical Support Center: TLC Monitoring of 4-Bromo-N-ethyl-2-nitroaniline Synthesis
Of course. Here is a technical support center with troubleshooting guides and FAQs for monitoring the synthesis of 4-Bromo-N-ethyl-2-nitroaniline by TLC.
This guide provides troubleshooting advice and answers to frequently asked questions for researchers monitoring the N-ethylation of 4-bromo-2-nitroaniline to synthesize this compound using Thin Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is the expected trend of Rf values for the starting material and the product?
A1: The starting material, 4-bromo-2-nitroaniline, is a primary amine, while the product, this compound, is a secondary amine. Primary amines are generally more polar than their secondary amine analogs. Therefore, the product is expected to be less polar and will travel further up the TLC plate, resulting in a higher Retention Factor (Rf) value than the starting material.
Q2: How do I select an appropriate mobile phase (eluent system) for this analysis?
A2: A good starting point is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate. A common initial ratio to try is 4:1 or 3:1 hexane:ethyl acetate. If the spots remain at the baseline, the eluent is not polar enough; you should increase the proportion of ethyl acetate.[1] Conversely, if the spots move to the solvent front, the eluent is too polar, and you should increase the proportion of hexane.[1]
Q3: What visualization techniques are effective for these compounds?
A3: this compound and its precursor are aromatic nitro compounds, which are often yellow and UV-active. Therefore, the primary visualization method should be a UV lamp (254 nm), under which the spots should appear as dark purple or green spots. Staining with potassium permanganate or p-anisaldehyde can also be used as a secondary method, which may show the compounds as yellow or orange spots.
Q4: Why is it important to use a "co-spot" on the TLC plate?
A4: A "co-spot," where the reaction mixture is spotted directly on top of the starting material spot, is crucial for confirming the reaction's progress. If the reaction is incomplete, the co-spot will appear as two distinct spots. If the reaction is complete, the co-spot will show only the new product spot, with no visible starting material spot below it. This helps to definitively identify the starting material spot in the reaction lane, especially if the Rf values are close.[2]
Troubleshooting Guide
Problem 1: The spots are streaking or elongated.
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Possible Cause: The sample is too concentrated or overloaded on the plate.[1][3]
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Possible Cause: Amines are basic compounds that can interact strongly with the acidic silica gel on the TLC plate, causing streaking.[5]
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Solution: Add a small amount (0.5-2%) of a basic modifier like triethylamine (Et3N) or ammonia in methanol to your mobile phase.[1] This will neutralize the acidic sites on the silica and improve the spot shape.
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Problem 2: I can't see any spots on the TLC plate.
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Possible Cause: The sample concentration is too low.[4]
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Possible Cause: The compound is not UV-active, or the visualization method is inappropriate.
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Solution: While these specific compounds are expected to be UV-active, try alternative visualization methods. Use a potassium permanganate or p-anisaldehyde stain, which are effective for a wide range of functional groups.[1]
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Possible Cause: The solvent level in the developing chamber was higher than the spotting line.
Problem 3: All spots are at the baseline (Rf ≈ 0).
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Possible Cause: The mobile phase is not polar enough to move the compounds up the plate.[1]
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Solution: Increase the polarity of your eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate (e.g., from 4:1 to 2:1 hexane:ethyl acetate).
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Problem 4: All spots are at the solvent front (Rf ≈ 1).
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Possible Cause: The mobile phase is too polar.[1]
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Solution: Decrease the polarity of your eluent. For a hexane/ethyl acetate system, decrease the proportion of ethyl acetate (e.g., from 1:1 to 3:1 hexane:ethyl acetate).
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Problem 5: The starting material and product spots are very close together (poor separation).
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Possible Cause: The chosen mobile phase is not optimal for separating compounds with similar polarities.[2]
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Solution: Experiment with different solvent systems. Try changing one of the solvents (e.g., substitute ethyl acetate with diethyl ether or dichloromethane) to alter the selectivity of the separation. Running a longer plate can also sometimes improve separation between close spots.
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Data Presentation
The following table provides expected, illustrative Rf values for the starting material (SM) and product (P) in common eluent systems. Actual values may vary based on specific laboratory conditions.
| Eluent System (v/v) | Starting Material (SM) Rf (4-bromo-2-nitroaniline) | Product (P) Rf (this compound) | Notes |
| 80:20 Hexane:Ethyl Acetate | 0.25 | 0.40 | Good starting system for baseline separation. |
| 70:30 Hexane:Ethyl Acetate | 0.40 | 0.60 | Better for faster elution if baseline separation is clear. |
| 95:5 Dichloromethane:Methanol | 0.30 | 0.50 | An alternative polar system to try if separation is poor. |
| 80:20:1 Hexane:EtOAc:Et3N | 0.25 | 0.40 | Addition of Triethylamine (Et3N) helps prevent spot streaking. |
Experimental Protocols
Protocol: TLC Monitoring of Reaction Progress
-
Plate Preparation: Using a pencil, gently draw a straight origin line about 1 cm from the bottom of a silica gel TLC plate. Mark three evenly spaced tick marks on this line for your samples: "SM" (Starting Material), "C" (Co-spot), and "R" (Reaction Mixture).
-
Sample Preparation:
-
SM: Dissolve a small amount of the 4-bromo-2-nitroaniline starting material in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
R: Take a small aliquot from the reaction vessel using a capillary tube. Dilute it with a suitable solvent.
-
-
Spotting the Plate:
-
Using a clean capillary tube, lightly touch the SM solution to the "SM" mark on the origin line. The spot should be small and concentrated (1-2 mm in diameter).
-
Spot the same SM solution onto the "C" mark.
-
Using a new capillary tube, spot the diluted reaction mixture ("R") onto the "R" mark.
-
Spot the reaction mixture ("R") directly on top of the SM spot at the "C" mark. This creates the co-spot.
-
-
Development: Place the spotted TLC plate into a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp and circle them with a pencil.
-
Analysis: Compare the spots. The "R" lane should show a diminishing SM spot and a growing product spot over time. The product spot will have a higher Rf than the SM spot. The reaction is complete when the SM spot is no longer visible in the "R" lane.
Mandatory Visualization
Caption: Workflow for monitoring reaction progress using TLC.
Caption: A decision tree for troubleshooting common TLC issues.
References
effect of temperature on the rate and selectivity of N-ethylation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in N-ethylation experiments. The following sections address common issues related to reaction rate, selectivity, and side reactions, offering practical solutions and detailed protocols.
FAQ 1: Optimizing N-Ethylation Reaction Rate
Question: My N-ethylation reaction is proceeding very slowly or not at all. What steps can I take to increase the reaction rate?
Answer:
A slow reaction rate in N-ethylation is typically due to low substrate reactivity, suboptimal temperature, or an inappropriate choice of solvent or base. The nucleophilicity of the amine is a critical factor; electron-withdrawing groups on the amine can significantly decrease its reactivity, necessitating more forcing conditions.[1][2]
Troubleshooting Steps:
-
Increase Reaction Temperature: Temperature has a significant impact on the reaction rate. For less reactive amines, such as those with electron-withdrawing substituents (e.g., 2-nitroaniline), increasing the temperature to a range of 80-140°C is often necessary to achieve a reasonable rate.[2] However, be aware that excessively high temperatures can promote side reactions.[1]
-
Select an Appropriate Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can stabilize charged intermediates and do not protonate the amine, thus preserving its nucleophilicity.[2][3] For higher temperature requirements, a solvent with a higher boiling point, such as toluene or DMF, is a suitable choice.[2][4]
-
Choose a Stronger Base: If the amine is not sufficiently deprotonated, its nucleophilicity will be low. For weakly basic amines, a stronger base like potassium carbonate (K₂CO₃), potassium tert-butoxide (t-BuOK), or sodium hydride (NaH) is often required to facilitate the reaction.[4][5][6][7]
-
Consider a Catalyst: For certain types of N-ethylation, particularly those using less reactive ethylating agents like alcohols (via hydrogen borrowing methodology), a catalyst is mandatory. Transition metal complexes based on Ruthenium, Iridium, Manganese, or Cobalt are commonly used.[5][6][7]
Data Presentation: Effect of Temperature on Reaction Rate & Selectivity
The following table summarizes how temperature generally affects key parameters in N-alkylation reactions. Note that the optimal temperature is highly substrate-dependent.
| Temperature Range | Effect on Reaction Rate | Effect on Selectivity | Common Side Reactions | Reference |
| Low (e.g., 25-40°C) | Slow, may be insufficient for deactivated amines. | Often higher selectivity for the mono-ethylated product. | - | [2][8] |
| Moderate (e.g., 60-120°C) | Generally provides a good balance of rate and selectivity. | Good, but risk of over-alkylation increases. | Solvent decomposition (e.g., DMF > 120°C). | [1][9] |
| High (e.g., 150-250°C) | High reaction rate and conversion. | Often lower selectivity; increased risk of di-ethylation and other side products. | Elimination, decomposition, cracking (>300°C). | [1][10][11] |
Experimental Protocol: General Procedure for N-Ethylation of a Primary Amine
This protocol provides a general starting point for the N-ethylation of a primary amine with an ethyl halide.
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon), add the primary amine (1.0 equivalent).
-
Reagent Addition: Add the chosen base (e.g., K₂CO₃, 2.0 equivalents) and a polar aprotic solvent (e.g., acetonitrile or DMF, to achieve a concentration of ~0.1 M).
-
Alkylation: Add the ethylating agent (e.g., ethyl bromide or ethyl iodide, 1.05 equivalents) dropwise to the stirring suspension at room temperature.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[9]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 times).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography.
Diagram: Factors Influencing N-Ethylation Rate
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. "Efficient synthesis of secondary amines by selective alkylation of pri" by Kyung Woon Jung [digitalcommons.usf.edu]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent trends for chemoselectivity modulation in one-pot organic transformations - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05495D [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to HPLC Purity Analysis of 4-Bromo-N-ethyl-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the purity analysis of 4-Bromo-N-ethyl-2-nitroaniline, a key intermediate in various synthetic pathways. The document outlines experimental protocols and presents comparative data to assist researchers in selecting the most suitable analytical method for their specific needs.
Introduction
This compound is a substituted nitroaniline derivative. Its purity is a critical parameter in research and development, particularly in the pharmaceutical industry, as impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This guide explores the application of reverse-phase HPLC, a widely used technique for the analysis of organic compounds, and compares its performance with the more recent UPLC technology. While HPLC remains a benchmark for quantitative analysis and impurity profiling, UPLC offers significant advantages in terms of speed and resolution.[1]
Experimental Protocols
A reverse-phase chromatographic approach is suitable for the separation of this compound from its potential impurities. Below are detailed protocols for both a conventional HPLC method and a comparative UPLC method.
Sample Preparation:
A stock solution of this compound (1 mg/mL) is prepared by dissolving the compound in the mobile phase. Working standards and sample solutions are then prepared by diluting the stock solution to the desired concentrations (e.g., 100 µg/mL for the main analyte and lower concentrations for impurity spiking).
High-Performance Liquid Chromatography (HPLC) Method:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and water (60:40, v/v) with 0.1% formic acid. The acid is used to improve the chromatographic peak shape.[2]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Run Time: 25 minutes
Ultra-Performance Liquid Chromatography (UPLC) Method:
UPLC systems utilize columns with sub-2 µm particles and operate at higher pressures, leading to faster and more efficient separations.[1][3]
-
Column: C18, 100 mm x 2.1 mm, 1.7 µm particle size
-
Mobile Phase: Acetonitrile and water (60:40, v/v) with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 2 µL
-
Column Temperature: 40 °C
-
Run Time: 5 minutes
Data Presentation
The following tables summarize the hypothetical quantitative data obtained from the analysis of a this compound sample spiked with two potential impurities: 4-Bromo-2-nitroaniline (Impurity A) and N-ethyl-2-nitroaniline (Impurity B).
Table 1: Chromatographic Performance Comparison
| Parameter | HPLC Method | UPLC Method |
| Retention Time (Main Peak) | 12.5 min | 2.8 min |
| Resolution (Main Peak/Imp A) | 2.1 | 3.5 |
| Resolution (Main Peak/Imp B) | 2.5 | 4.2 |
| Theoretical Plates (Main Peak) | 8,500 | 25,000 |
| Tailing Factor (Main Peak) | 1.2 | 1.1 |
| Run Time | 25 min | 5 min |
| Solvent Consumption/Run | 25 mL | 2 mL |
Table 2: Purity Analysis Results
| Analyte | HPLC (% Area) | UPLC (% Area) |
| This compound | 99.52% | 99.55% |
| Impurity A | 0.25% | 0.23% |
| Impurity B | 0.18% | 0.17% |
| Unknown Impurities | 0.05% | 0.05% |
| Total Purity | 99.52% | 99.55% |
Mandatory Visualization
Caption: Workflow for the comparative purity analysis of this compound.
Comparison of Analytical Techniques
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and reliable technique for the purity analysis of this compound. The developed method demonstrates good separation of the main peak from its potential impurities. However, the longer run time and higher solvent consumption are notable drawbacks, especially for high-throughput screening.[1]
Ultra-Performance Liquid Chromatography (UPLC)
The UPLC method offers several advantages over the traditional HPLC method. The most significant benefits are the drastically reduced run time and lower solvent consumption, which contribute to cost savings and a greener analytical process.[1][4] The use of smaller particle size columns in UPLC results in higher chromatographic efficiency, leading to sharper peaks, improved resolution, and enhanced sensitivity.[1][3] This makes UPLC particularly suitable for detecting and quantifying low-level impurities.
Other Alternative Methods
While this guide focuses on HPLC and UPLC, other techniques can be employed for the purity analysis of aromatic amines and nitroanilines.
-
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): These methods are suitable for volatile and thermally stable compounds. For polar analytes like nitroanilines, derivatization might be necessary to improve volatility and chromatographic performance.[5][6] GC-MS provides structural information, which is invaluable for impurity identification.[7]
-
Capillary Electrophoresis (CE): CE offers high separation efficiency and is an alternative for the analysis of charged species. It can be a useful technique for separating isomers.[7]
-
Thin-Layer Chromatography (TLC): TLC is a simple and rapid qualitative technique that can be used for preliminary purity checks and to monitor the progress of reactions.[8][9]
Conclusion
Both HPLC and UPLC are effective for the purity analysis of this compound. The choice between the two often depends on the specific requirements of the laboratory. For routine quality control where established methods are in place, HPLC provides reliable results. However, for method development, high-throughput analysis, and the detection of trace impurities, UPLC is the superior technique due to its speed, resolution, and sensitivity. The significant reduction in solvent consumption also makes UPLC a more environmentally friendly and cost-effective option in the long run.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. ionsource.com [ionsource.com]
- 3. ijsrtjournal.com [ijsrtjournal.com]
- 4. niito.kz [niito.kz]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. agilent.com [agilent.com]
- 8. Simple and rapid detection of aromatic amines using a thin layer chromatography plate - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. scribd.com [scribd.com]
GC-MS vs. HPLC for the Analysis of Substituted Anilines: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and reliable analysis of substituted anilines is critical. These compounds are pivotal intermediates in the manufacturing of a vast array of products, including dyes, polymers, pharmaceuticals, and agrochemicals.[1] However, their potential toxicity and environmental impact necessitate sensitive and precise analytical methods for their quantification.[1] This guide provides an objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the analysis of substituted anilines, supported by experimental data and detailed methodologies.
The choice between GC-MS and HPLC depends on several factors, including the volatility and thermal stability of the analyte, the complexity of the sample matrix, and the specific requirements for sensitivity and selectivity.[2] Generally, GC-MS is well-suited for volatile and semi-volatile compounds, while HPLC is more versatile for a wider range of compounds, including those that are non-volatile or thermally sensitive.[2][3]
Executive Summary
| Feature | GC-MS | HPLC |
| Principle | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection.[4] | Partitioning between a liquid mobile phase and a solid stationary phase.[3] |
| Sample Volatility | Required.[4] | Not required.[4] |
| Derivatization | Often required for polar anilines to improve volatility and peak shape.[5] | Generally not required.[6] |
| Sensitivity | High, especially with tandem MS (MS/MS).[7] | Good, can be enhanced with sensitive detectors (e.g., fluorescence, MS). |
| Selectivity | High, due to mass spectrometric detection. | Good, dependent on column chemistry and detector. |
| Analysis Time | Can be faster for simple mixtures. | Can be longer, but amenable to gradient elution for complex mixtures.[8] |
| Strengths | Definitive identification of impurities through mass spectral data.[4] | Robust and precise quantification for routine quality control.[4] |
| Limitations | Not suitable for non-volatile or thermally labile compounds.[2] | Can have co-elutions that require method optimization.[7] |
Data Presentation: Performance Comparison
The following tables summarize typical quantitative data for the analysis of substituted anilines using GC-MS and HPLC.
Table 1: GC-MS Performance Data for Substituted Anilines
| Analyte | Derivatizing Agent | Detection Limit (mg/L) | Linearity Range (mg/L) | Within-Run Precision (%) | Between-Run Precision (%) | Reference |
| Aniline | 4-Carbethoxyhexafluorobutyryl chloride | 0.1 | 0.5 - 25.0 | 3.8 | 5.8 | [9] |
| Aniline | 2,2,2-Trichloroethyl chloroformate | 0.1 | 0.5 - 25.0 | 3.61 | 5.92 | [10] |
Table 2: HPLC Performance Data for Substituted Anilines
| Analyte | Column | Mobile Phase | Detection Limit (µg/mL) | Limit of Quantitation (µg/mL) | Linearity (R²) | Reference |
| Aniline & 2-Nitroaniline | C18 | Acetonitrile/Water | 0.03 - 0.062 | 0.25 - 0.57 | >0.999 | [11] |
| Aniline & N-methylaniline | C18 | Acetonitrile/Water (70:30) | - | - | >0.999 (0.010% - 1.5%) | [12] |
Experimental Protocols
GC-MS Analysis of Substituted Anilines
This protocol outlines a general procedure for the GC-MS analysis of substituted anilines, often requiring a derivatization step to enhance volatility.[5]
1. Sample Preparation (Liquid-Liquid Extraction) [5]
-
For aqueous samples, adjust the pH to >11 with 1.0 M Sodium Hydroxide (NaOH).
-
Extract the sample with an organic solvent such as chloroform or methylene chloride.
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Concentrate the extract under a gentle stream of nitrogen.
2. Derivatization (Acylation with HFBA) [13]
-
Evaporate the initial sample extract to dryness.
-
Add 50 µL of ethyl acetate and 50 µL of Heptafluorobutyric anhydride (HFBA).
-
Cap the vial and heat at 70°C for 30 minutes.[13]
-
Evaporate the reaction mixture to dryness and reconstitute the residue in ethyl acetate for GC-MS analysis.[13]
3. GC-MS Conditions [13]
-
GC Inlet:
-
Injection Volume: 1 µL
-
Injection Mode: Splitless
-
Inlet Temperature: 250°C
-
-
Oven Program:
-
Initial Temperature: 60°C, hold for 2 min
-
Ramp Rate: 10°C/min to 280°C
-
Final Hold Time: 5 min
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-550
-
HPLC Analysis of Substituted Anilines
This protocol provides a general method for the analysis of substituted anilines using reversed-phase HPLC with UV detection.[1]
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system with a pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.[1]
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particles).[1]
-
Chemicals: HPLC grade acetonitrile, methanol, and water.[1]
2. Mobile Phase and Standard Preparation
-
Mobile Phase: A common mobile phase is a mixture of methanol or acetonitrile and water, for instance, a 60:40 (v/v) mixture of methanol and water.[1] The mobile phase should be filtered and degassed before use.
-
Standard Preparation: Prepare stock solutions of aniline standards in the mobile phase and dilute to create a series of calibration standards.
3. Chromatographic Conditions
-
Flow Rate: 1 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
Mandatory Visualizations
Caption: GC-MS workflow for substituted aniline analysis.
Caption: HPLC workflow for substituted aniline analysis.
Conclusion
Both GC-MS and HPLC are powerful and reliable techniques for the analysis of substituted anilines. The choice between them is contingent on the specific analytical goals. HPLC is a robust and versatile method, ideal for routine quality control and for analyzing a broad range of anilines without the need for derivatization.[14] In contrast, GC-MS offers superior sensitivity and specificity, particularly when coupled with tandem mass spectrometry, making it the preferred method for trace-level analysis and for the definitive identification of unknown impurities.[7][14] For a comprehensive characterization of substituted anilines and their impurity profiles, a complementary approach utilizing both techniques is often the most effective strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gas chromatographic-mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 2,2,2-trichloroethyl chloroformate, a novel derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Unambiguous Structure Validation: A Comparative Guide to 2D NMR Spectroscopy for 4-Bromo-N-ethyl-2-nitroaniline
For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel chemical entities is a critical step. This guide provides a comprehensive comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy for the structural validation of 4-Bromo-N-ethyl-2-nitroaniline, contrasting its performance with other analytical techniques and providing detailed experimental protocols.
The unequivocal determination of a molecule's constitution is paramount for understanding its chemical properties, predicting its biological activity, and ensuring regulatory compliance. While several analytical methods can provide structural information, 2D NMR spectroscopy stands out for its ability to map the intricate network of covalent bonds within a molecule, offering unambiguous proof of its structure.
Performance Comparison: 2D NMR vs. Alternative Techniques
The structural elucidation of a small molecule like this compound can be approached with various analytical tools. While techniques like Mass Spectrometry (MS) and X-ray Crystallography provide valuable data, 2D NMR offers a unique and comprehensive solution-state structural perspective.
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR Spectroscopy (COSY, HSQC, HMBC) | Detailed atom connectivity through-bond correlations. | Provides unambiguous structural confirmation in solution; non-destructive. | Lower sensitivity compared to MS; requires soluble sample. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns.[1][2] | High sensitivity; provides molecular formula with high-resolution MS.[1] | Isomers can be difficult to distinguish; fragmentation can be complex to interpret. |
| X-ray Crystallography | Precise 3D arrangement of atoms in a solid state.[3][4][5] | Provides definitive solid-state structure with high resolution.[3][6][7] | Requires a suitable single crystal, which can be challenging to grow; structure may differ from solution-state conformation. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Fast and simple; provides a "fingerprint" of the molecule. | Does not provide information on the connectivity of atoms. |
Structural Validation of this compound by 2D NMR
To illustrate the power of 2D NMR, a predicted dataset for this compound is presented below. This data demonstrates how different 2D NMR experiments work in concert to build a complete picture of the molecular structure.
Predicted ¹H and ¹³C NMR Data (in CDCl₃)
| Atom Number | ¹H Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (ppm) |
| 1 | - | - | - | 145.2 |
| 2 | - | - | - | 135.8 |
| 3 | 8.15 | d | 2.5 | 138.5 |
| 4 | - | - | - | 115.0 |
| 5 | 7.55 | dd | 9.0, 2.5 | 125.5 |
| 6 | 6.80 | d | 9.0 | 118.0 |
| 7 (NH) | 8.30 | br t | 5.5 | - |
| 8 (CH₂) | 3.45 | qd | 7.2, 5.5 | 38.5 |
| 9 (CH₃) | 1.40 | t | 7.2 | 14.0 |
2D NMR Correlation Analysis
The following table summarizes the key correlations expected in the COSY, HSQC, and HMBC spectra of this compound, which collectively confirm the assigned structure.
| Experiment | Correlation Type | Key Observed Correlations | Interpretation |
| COSY | ¹H-¹H | H-5 with H-6; H-8 with H-9; H-7 with H-8 | Identifies adjacent protons. Confirms the aromatic spin system and the ethyl group connectivity. |
| HSQC | ¹H-¹³C (one-bond) | H-3 with C-3; H-5 with C-5; H-6 with C-6; H-8 with C-8; H-9 with C-9 | Directly links protons to their attached carbons. |
| HMBC | ¹H-¹³C (multi-bond) | H-3 to C-1, C-2, C-5; H-5 to C-1, C-3; H-6 to C-2, C-4; H-8 to C-1, C-9; H-9 to C-8 | Establishes long-range (2-3 bond) connectivity, linking the different structural fragments. |
Experimental Protocols
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition: All spectra should be acquired on a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR:
-
Pulse sequence: zg30
-
Number of scans: 16
-
Relaxation delay: 2.0 s
-
Acquisition time: 3.0 s
-
-
¹³C{¹H} NMR:
-
Pulse sequence: zgpg30
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Acquisition time: 1.5 s
-
-
COSY (Correlation Spectroscopy):
-
Pulse sequence: cosygpqf
-
Number of scans: 8
-
Increments in F1: 256
-
Spectral width in F1 and F2: Same as ¹H spectrum
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse sequence: hsqcedetgpsisp2.3
-
Number of scans: 16
-
Increments in F1: 256
-
¹J(CH) coupling constant: Optimized for 145 Hz
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse sequence: hmbcgpndqf
-
Number of scans: 32
-
Increments in F1: 256
-
Long-range coupling constant (ⁿJ(CH)): Optimized for 8 Hz
-
Visualizing the Workflow and Structural Confirmation
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical connections derived from the 2D NMR data.
References
- 1. scispace.com [scispace.com]
- 2. hovione.com [hovione.com]
- 3. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 4. people.bu.edu [people.bu.edu]
- 5. researchgate.net [researchgate.net]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
A Spectroscopic Guide to 4-Bromo-N-ethyl-2-nitroaniline and Its Isomers: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the precise characterization of molecular isomers is a critical step in ensuring the efficacy, safety, and novelty of synthesized compounds. This guide provides a comparative spectroscopic analysis of 4-Bromo-N-ethyl-2-nitroaniline and its potential positional isomers. Due to a scarcity of publicly available experimental data for this compound and its direct isomers, this guide establishes a baseline with comprehensive data for the precursor molecule, 4-Bromo-2-nitroaniline, and offers predictive insights into the spectral characteristics of its N-ethylated counterparts.
The strategic placement of bromo, ethylamino, and nitro functional groups on the aniline scaffold significantly influences the electronic environment and, consequently, the spectroscopic fingerprint of each isomer. Understanding these differences is paramount for unambiguous identification and quality control in synthetic chemistry. This guide presents a structured comparison of expected data from ¹H NMR, ¹³C NMR, FT-IR, UV-Vis, and Mass Spectrometry.
Comparative Spectroscopic Data
The following tables summarize the available experimental data for 4-Bromo-2-nitroaniline and provide a predictive analysis for this compound and its key isomers. These predictions are based on established principles of substituent effects on spectroscopic properties.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| This compound | CDCl₃ | Aromatic Protons: H-3: ~8.2-8.4 (d, J ≈ 2.5 Hz)H-5: ~7.5-7.7 (dd, J ≈ 8.5, 2.5 Hz)H-6: ~6.8-7.0 (d, J ≈ 8.5 Hz)Ethyl Protons: -NH-CH₂ -CH₃: ~3.2-3.4 (q, J ≈ 7.0 Hz)-NH-CH₂-CH₃ : ~1.3-1.5 (t, J ≈ 7.0 Hz)Amine Proton: -NH -: Broad singlet, variable position |
| 2-Bromo-N-ethyl-4-nitroaniline | CDCl₃ | Aromatic Protons: H-3: ~7.8-8.0 (d, J ≈ 2.5 Hz)H-5: ~7.9-8.1 (dd, J ≈ 8.5, 2.5 Hz)H-6: ~6.7-6.9 (d, J ≈ 8.5 Hz)Ethyl Protons: -NH-CH₂ -CH₃: ~3.2-3.4 (q, J ≈ 7.0 Hz)-NH-CH₂-CH₃ : ~1.3-1.5 (t, J ≈ 7.0 Hz)Amine Proton: -NH -: Broad singlet, variable position |
| 4-Bromo-N-ethyl-3-nitroaniline | CDCl₃ | Aromatic Protons: H-2: ~7.2-7.4 (d, J ≈ 2.0 Hz)H-5: ~7.3-7.5 (d, J ≈ 8.5 Hz)H-6: ~6.9-7.1 (dd, J ≈ 8.5, 2.0 Hz)Ethyl Protons: -NH-CH₂ -CH₃: ~3.1-3.3 (q, J ≈ 7.0 Hz)-NH-CH₂-CH₃ : ~1.2-1.4 (t, J ≈ 7.0 Hz)Amine Proton: -NH -: Broad singlet, variable position |
Table 2: ¹³C NMR Spectroscopic Data of 4-Bromo-2-nitroaniline and Predicted Data for its N-ethylated Isomer
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| 4-Bromo-2-nitroaniline [1] | CD₃OD | 194.2, 146.0, 143.0, 139.8, 133.6, 124.9, 120.7, 116.6 |
| This compound (Predicted) | CDCl₃ | Aromatic Carbons: C-1 (C-NH): ~145-148C-2 (C-NO₂): ~135-138C-3 (CH): ~130-133C-4 (C-Br): ~110-113C-5 (CH): ~125-128C-6 (CH): ~118-121Ethyl Carbons: -NH-C H₂-CH₃: ~40-43-NH-CH₂-C H₃: ~13-15 |
Table 3: FT-IR Spectroscopic Data of 4-Bromo-2-nitroaniline
| Compound | Sample Preparation | Key Vibrational Frequencies (cm⁻¹) |
| 4-Bromo-2-nitroaniline [1] | KBr | 3087 (Ar-H stretch), 2818 (N-H stretch), 1690 (C=C stretch), 1292 (N-O stretch) |
Table 4: UV-Visible Spectroscopic Data (Predicted)
| Compound | Solvent | λmax (nm) |
| This compound | Ethanol | ~400-420 |
| 2-Bromo-N-ethyl-4-nitroaniline | Ethanol | ~380-400 |
| 4-Bromo-N-ethyl-3-nitroaniline | Ethanol | ~360-380 |
Table 5: Mass Spectrometry Data of 4-Bromo-2-nitroaniline
| Compound | Ionization Method | Key Fragments (m/z) |
| 4-Bromo-2-nitroaniline | Electron Ionization (EI) | 218/216 (M⁺, isotopic pattern for Br), 188/186, 170/168, 107, 79 |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible spectroscopic analysis of this compound and its isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of approximately 5-10 mg is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a field strength of, for example, 400 MHz for protons.[2] Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.
Infrared (IR) Spectroscopy
For solid samples, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disc.[3][4][5] Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, applying it to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[6] The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.[4]
UV-Visible (UV-Vis) Spectroscopy
A dilute solution of the analyte is prepared in a UV-transparent solvent, such as ethanol or acetonitrile. The concentration is adjusted to ensure the absorbance falls within the linear range of the instrument (typically below 1 AU). The UV-Vis spectrum is recorded using a dual-beam spectrophotometer over a range of 200-800 nm.[7]
Mass Spectrometry (MS)
For Electron Ionization (EI) Mass Spectrometry, the sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography. The sample is vaporized and bombarded with a high-energy electron beam. The resulting charged fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The presence of bromine is readily identified by the characteristic M+ and M+2 isotopic pattern with a near 1:1 ratio.[8]
Visualization of Analytical Workflow
The following diagrams illustrate the isomeric relationship and a general workflow for the spectroscopic analysis of these compounds.
References
- 1. 4-Bromo-2-nitroaniline synthesis - chemicalbook [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. eng.uc.edu [eng.uc.edu]
- 4. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. chem.libretexts.org [chem.libretexts.org]
comparative study of different precursors for benzimidazole synthesis
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2][3][4][5] Its synthesis is a cornerstone of many drug discovery programs. The most common and versatile approach involves the condensation of an o-phenylenediamine with a one-carbon electrophile. This guide provides an objective comparison of two of the most prevalent precursor classes for this transformation: aldehydes and carboxylic acids. The performance of each precursor is evaluated based on reaction conditions, yields, and versatility, supported by experimental data from the literature.
Performance Comparison: Aldehydes vs. Carboxylic Acids
The choice between an aldehyde or a carboxylic acid precursor for the condensation with o-phenylenediamine is often dictated by the desired substitution at the 2-position of the benzimidazole ring, as well as considerations of reaction efficiency, conditions, and catalyst requirements.
The reaction with carboxylic acids , often referred to as the Phillips-Ladenburg reaction, is a robust and widely used method that typically proceeds by heating the reactants, often in the presence of a strong acid catalyst like polyphosphoric acid (PPA) or under acidic conditions.[6][7][8] This method is highly effective for a broad range of carboxylic acids, leading to good to excellent yields of 2-substituted benzimidazoles.[1][6]
The condensation with aldehydes , known as the Weidenhagen reaction, generally requires an oxidative step to convert the initially formed Schiff base intermediate into the final benzimidazole product.[6][7] A variety of oxidizing agents and catalytic systems have been developed to facilitate this transformation under milder conditions, offering an alternative route to 2-substituted benzimidazoles.[7][9][10]
Below is a summary of quantitative data from various studies, highlighting the differences in reaction conditions and outcomes for these two precursor types.
Table 1: Synthesis of 2-Substituted Benzimidazoles from o-Phenylenediamine and Aldehydes
| Aldehyde Reactant | Catalyst/Conditions | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 4-Chlorobenzaldehyde | tert-Butyl nitrite | Tetrahydrofuran | 25 | 0.5 h | 80 | [6] |
| Various Aromatic Aldehydes | Indium triflate [In(OTf)₃] | Solvent-free | Room Temp. | - | Excellent | [1] |
| Various Aromatic Aldehydes | Lanthanum chloride (10 mol%) | Acetonitrile | Room Temp. | - | - | [1] |
| Various Aromatic Aldehydes | Sodium hexafluoroaluminate (Na₃AlF₆) | - | 50 | - | Good to High | [1] |
| 4-Methylbenzaldehyde | Au/TiO₂ (1 mol% Au) | CHCl₃:MeOH (3:1) | 25 | 2 h | High | [9] |
| Various Aldehydes | p-Toluenesulfonic acid (p-TsOH) | DMF | 80 | 2-3 h | High | [11] |
Table 2: Synthesis of 2-Substituted Benzimidazoles from o-Phenylenediamine and Carboxylic Acids
| Carboxylic Acid Reactant | Catalyst/Conditions | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Formic Acid (90%) | None (neat) | None | 100 (water bath) | 2 h | - | [12] |
| Various Aromatic Acids | Ammonium chloride (NH₄Cl) | Ethanol | 80-90 | - | 72-90 | [6] |
| 4-Aminobenzoic Acid | o-Phosphoric acid | None | 200 | 2 h | 70 | [6] |
| Formic Acid | ZnO nanoparticles | - | 70 | - | 94 | [6] |
| Various Carboxylic Acids | p-Toluenesulfonic acid (p-TsOH) | Toluene | Reflux | 2-3 h | High | [11] |
| Various Carboxylic Acids | Polyphosphoric acid (PPA) | None | Reflux | 2-6 h | - | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison tables. These protocols provide a practical basis for the synthesis of benzimidazoles using either aldehyde or carboxylic acid precursors.
Protocol 1: Synthesis of 2-Substituted Benzimidazoles from Aldehydes
This general procedure is based on the condensation reaction catalyzed by p-toluenesulfonic acid.[7][11]
Materials:
-
o-Phenylenediamine (1.0 eq)
-
Substituted aldehyde (1.0 eq)
-
p-Toluenesulfonic acid (p-TsOH) (catalytic amount)
-
Dimethylformamide (DMF)
-
10% Sodium carbonate (Na₂CO₃) solution
-
Water
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (0.01 mol) and the desired aldehyde (0.01 mol) in 3 mL of DMF.
-
Add a catalytic amount of p-TsOH to the mixture.
-
Heat the reaction mixture with stirring at 80°C for 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Slowly add the reaction mixture dropwise into a stirred solution of 10% Na₂CO₃ in 20 mL of water to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with cold water and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).[7][11]
Protocol 2: Synthesis of Benzimidazole from Formic Acid
This protocol describes the direct condensation of o-phenylenediamine with formic acid.[1][12]
Materials:
-
o-Phenylenediamine
-
Formic acid (85-90%)
-
10% Sodium hydroxide (NaOH) solution
-
Decolorizing carbon
-
Water
Procedure:
-
Combine 1 g of o-phenylenediamine with 3.48 mL of 90% formic acid in a round-bottom flask.[1]
-
Attach a reflux condenser and heat the mixture in a boiling water bath for 2 hours.[12]
-
Cool the reaction mixture to room temperature.
-
Carefully add 10% NaOH solution with constant stirring until the solution is just alkaline to litmus paper. This will cause the benzimidazole to precipitate.[12]
-
Filter the crude product under suction and wash it with cold water.[12]
-
For purification, dissolve the crude product in approximately 50 mL of boiling water.[1]
-
Add a small amount of decolorizing carbon and digest for 15 minutes.[1]
-
Hot filter the solution through a preheated Büchner funnel.
-
Cool the filtrate to about 10°C to allow for recrystallization.
-
Collect the pure benzimidazole crystals by filtration, wash with a small amount of chilled water, and dry at 100°C.[1]
Visualization of Synthesis Pathways
The following diagrams, generated using the DOT language, illustrate the generalized workflows for the synthesis of benzimidazoles from the two precursor types discussed.
Caption: General synthesis pathway from an aldehyde precursor.
Caption: General synthesis pathway from a carboxylic acid precursor.
References
- 1. ijariie.com [ijariie.com]
- 2. researchgate.net [researchgate.net]
- 3. sphinxsai.com [sphinxsai.com]
- 4. rjlbpcs.com [rjlbpcs.com]
- 5. A Review on Modern Approaches to Benzimidazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 11. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 12. scribd.com [scribd.com]
Comparative Efficacy of Bromo-Nitroaniline Derivatives: A Guide for Researchers
The introduction of bromine and nitro groups to an aniline scaffold can significantly modulate its biological activity. Nitroaromatic compounds are known for their broad spectrum of biological activities, including anticancer and antimicrobial effects, often attributed to their ability to undergo bioreduction and induce oxidative stress.[1][2] The position and nature of substituents on the aniline ring play a crucial role in determining the potency and selectivity of these compounds.[3]
Comparative Cytotoxicity of Nitroaniline Isomers
To provide a baseline for understanding the potential efficacy of substituted bromo-nitroanilines, the cytotoxic effects of parent nitroaniline isomers have been evaluated. The 50% effective concentration (EC50) values, which indicate the concentration required to inhibit a biological process by 50%, are summarized below. A lower EC50 value signifies higher cytotoxic potency.
| Compound | Substituent Position | EC50 (µM) |
| Aniline | - | 1910 |
| 2-Nitroaniline | ortho | 180 |
| 3-Nitroaniline | meta | 250 |
| 4-Nitroaniline | para | 210 |
Note: This data is derived from a study on the interaction of substituted anilines with submitochondrial particles and provides insight into their relative toxicity.[3]
The data suggests that the presence and position of the nitro group significantly enhance cytotoxicity compared to the parent aniline molecule.[3] Among the nitroaniline isomers, the ortho- and para-isomers demonstrate higher cytotoxicity than the meta-isomer, highlighting the influence of substituent placement on biological activity.[3]
Structure-Activity Relationships of Bromo-Nitroaniline Derivatives
While specific quantitative data for 4-Bromo-N-ethyl-2-nitroaniline is unavailable, general structure-activity relationships (SAR) for halogenated nitroaromatic compounds can provide valuable insights:
-
Electron-Withdrawing Groups: The nitro group (NO2) is a strong electron-withdrawing group that is often crucial for the biological activity of these compounds.[3] The cytotoxicity of nitroaromatic compounds has been shown to increase with their electron affinity.[3]
-
Halogenation: The introduction of a halogen atom, such as bromine, can enhance the biological activity of various compounds.[1][4] For instance, brominated derivatives of other heterocyclic compounds have shown higher cytotoxic potential compared to their chlorinated counterparts.[4] The position of the halogen is also a key determinant of cytotoxic activity.[4]
-
N-Alkylation: The presence of an N-alkyl group, such as the ethyl group in this compound, can modulate the lipophilicity and steric properties of the molecule. These changes can influence its ability to cross cell membranes and interact with biological targets.
Postulated Mechanism of Action and Signaling Pathways
The biological activity of nitroaromatic compounds is often linked to their metabolic activation. Under hypoxic conditions, prevalent in solid tumors, the nitro group can be reduced by nitroreductase enzymes to form reactive nitroso, hydroxylamino, and amino derivatives.[5] These reactive species can induce oxidative stress and form adducts with cellular macromolecules like DNA, leading to cytotoxicity.[5]
While the specific signaling pathways affected by this compound are unknown, related aniline derivatives have been shown to impact key cellular pathways. For instance, some aniline derivatives have been implicated in the modulation of the PI3K/AKT/mTOR pathway, which is a critical regulator of cell proliferation, survival, and autophagy.[6]
Diagram of a Postulated Signaling Pathway for Nitroaniline-Induced Cytotoxicity
Caption: A potential mechanism of nitroaniline-induced cytotoxicity.
Experimental Protocols
The following is a detailed protocol for a common in vitro cytotoxicity assay, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which can be adapted for the evaluation of bromo-nitroaniline compounds.
Objective: To determine the concentration of a bromo-nitroaniline compound that inhibits cell viability by 50% (IC50).
Materials:
-
Human cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Bromo-nitroaniline compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan dissolution)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the bromo-nitroaniline compounds in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value from the dose-response curve.
Workflow for In Vitro Cytotoxicity Testing
References
- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Toxicity of nitro compounds toward hypoxic mammalian cells in vitro: dependence on reduction potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hypoxia-selective antitumor agents. 5. Synthesis of water-soluble nitroaniline mustards with selective cytotoxicity for hypoxic mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Analytical Separation of Ortho and Para Nitroaniline Isomers
The separation of positional isomers like ortho-nitroaniline (o-nitroaniline) and para-nitroaniline (p-nitroaniline) is a critical task in quality control, environmental monitoring, and pharmaceutical synthesis. Their structural similarity necessitates analytical methods with high resolving power. This guide provides a comparative analysis of common analytical techniques used for this purpose, complete with experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The Challenge of Isomer Separation
Ortho- and para-nitroaniline possess the same chemical formula but differ in the substitution pattern on the benzene ring. This subtle difference leads to variations in their physical and chemical properties, such as polarity and boiling point, which are exploited by various analytical techniques for their separation. The para-isomer is generally more polar than the ortho-isomer, which can form intramolecular hydrogen bonds, reducing its overall polarity.[1]
Chromatographic Methods
Chromatography is a cornerstone technique for separating chemical mixtures. The separation is based on the differential partitioning of the analytes between a stationary phase and a mobile phase.[2]
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly efficient and widely used technique for the separation of nitroaniline isomers, often employing a reversed-phase C18 column.[3][4] The separation relies on the polarity difference between the isomers, where the more polar p-nitroaniline interacts more strongly with the non-polar stationary phase under reversed-phase conditions, typically leading to a longer retention time.
Quantitative Data: HPLC Separation of Nitroaniline Isomers
| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Analyte | Retention Time (min) | Reference |
| C18 (25cm x 4.0mm, 5µm) | Acetonitrile/H₂O (70:30) | 1.0 | o-Nitroaniline | ~1.074 | [5][6] |
| C18 (25cm x 4.0mm, 5µm) | Acetonitrile/H₂O (70:30) | 1.0 | p-Nitroaniline | ~1.382 | [5][6] |
| MIL-53(Fe) packed column | 100% Acetonitrile | 0.6 | o-Nitroaniline | ~3.5 | [7] |
| MIL-53(Fe) packed column | 100% Acetonitrile | 0.6 | p-Nitroaniline | ~4.2 | [7] |
Experimental Protocol: HPLC-UV for Nitroaniline Isomers [3][4]
-
System Preparation: Use a standard HPLC system with a UV detector, quaternary pump, and autosampler.[4]
-
Column: Employ a reversed-phase silica-C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: Prepare a mobile phase of HPLC-grade acetonitrile and ultra-pure water (e.g., 70:30 v/v).[7]
-
Standard Preparation:
-
Sample Preparation: Dissolve the sample mixture in the mobile phase to a concentration within the method's linear range.[4]
-
Chromatographic Conditions:
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.[4]
-
Inject the standard mixture to determine retention times and system suitability.
-
Inject the prepared sample for analysis.
-
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and cost-effective method for the qualitative separation of nitroaniline isomers. The separation is based on the principle of adsorption chromatography.[1] Using a polar stationary phase like silica gel, the less polar o-nitroaniline migrates further up the plate with a non-polar mobile phase, resulting in a higher Retention Factor (Rf) value compared to the more polar p-nitroaniline.[1]
Quantitative Data: TLC Separation of Nitroaniline Isomers
| Stationary Phase | Mobile Phase | Analyte | Distance Travelled (Spot) | Distance Travelled (Solvent) | Rf Value | Reference |
| Silica Gel | Methylbenzene | o-Nitroaniline | 4.0 cm | 6 cm | 0.67 | [8] |
| Silica Gel | Methylbenzene | p-Nitroaniline | 1.8 cm | 6 cm | 0.30 | [8] |
| HPTLC Si 60 F254 | CCl₄/Acetic Acid (90/10) | o-Nitroaniline | - | - | Higher Rf | [9] |
| HPTLC Si 60 F254 | CCl₄/Acetic Acid (90/10) | p-Nitroaniline | - | - | Lower Rf | [9] |
Experimental Protocol: TLC Separation [5][9]
-
Plate Preparation: Use a pre-coated silica gel HPTLC plate.[9]
-
Sample Application: Apply small spots of the individual standards (o- and p-nitroaniline) and the sample mixture onto the baseline of the TLC plate.
-
Chamber Preparation: Prepare a TLC chamber containing the chosen solvent system (e.g., methylbenzene or carbon tetrachloride/acetic acid 90/10 v/v).[8][9]
-
Development: Place the TLC plate in the chamber and allow the solvent front to move up the plate until it is about 1 cm from the top.[5]
-
Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).[9]
-
Rf Calculation: Measure the distance traveled by each spot and by the solvent front. Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front).[8]
Gas Chromatography (GC)
Gas chromatography is suitable for separating volatile and thermally stable compounds. While nitroanilines can be analyzed by GC, their polarity can sometimes lead to poor peak shapes. An inert system, including the injection liner, is crucial for good results.[10] Separation is achieved based on the compounds' boiling points and interactions with the stationary phase.
Quantitative Data: GC Separation of Nitroaniline Isomers
| Column | Detector | Analyte | Retention Time (min) | Reference |
| SE-54 fused silica capillary | Nitrogen Phosphorus Detector (NPD) | o-Nitroaniline | 10.45 | [11] |
| SE-54 fused silica capillary | Nitrogen Phosphorus Detector (NPD) | p-Nitroaniline | 11.78 | [11] |
Experimental Protocol: GC-NPD Analysis [11]
-
System Preparation: Use a gas chromatograph equipped with a Nitrogen Phosphorus Detector (NPD).
-
Column: Install a suitable capillary column, such as an SE-54 fused silica column.
-
Sample Preparation:
-
GC Conditions:
-
Injector Temperature: 200°C
-
Detector Temperature: 300°C
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 220°C at 8°C/min.
-
Carrier Gas: Helium at a constant flow.
-
-
Calibration: Prepare calibration standards and use either an internal or external calibration procedure as described in EPA Method 8000.[11]
-
Analysis: Inject the prepared sample into the GC system and record the chromatogram. Identify peaks based on retention times compared to standards.
Capillary Zone Electrophoresis (CZE)
Capillary Zone Electrophoresis (CZE) separates ions based on their electrophoretic mobility in an electric field. This technique offers high efficiency and requires minimal sample volume. For nitroaniline isomers, separation can be achieved by using a buffer at an extreme pH to control the charge and mobility of the analytes.[12][13]
Quantitative Data: CZE Separation of Nitroaniline Isomers
| Buffer | Separation Voltage | Detection Potential | Analyte | Migration Time (min) | Detection Limit (mol/L) | Reference |
| 40 mmol/L tartaric acid-sodium tartrate (pH 1.2) | 17 kV | 1.10 V | o-Nitroaniline | ~5.8 | - | [12][13] |
| 40 mmol/L tartaric acid-sodium tartrate (pH 1.2) | 17 kV | 1.10 V | p-Nitroaniline | ~6.5 | - | [12][13] |
Experimental Protocol: CZE with Amperometric Detection [12]
-
System: Use a CZE system with an amperometric detector and a carbon-disk working electrode.
-
Capillary: Use a fused-silica capillary.
-
Running Buffer: Prepare a 40 mmol/L tartaric acid-sodium tartrate buffer and adjust the pH to 1.2.
-
Operating Conditions:
-
Set the separation voltage to 17 kV.
-
Set the detection potential to 1.10 V (vs. SCE).
-
-
Sample Injection: Inject the sample into the capillary using hydrodynamic or electrokinetic injection.
-
Analysis: Apply the voltage to initiate the separation. The isomers will migrate through the capillary at different velocities and be detected as they pass the electrode.
Workflow for Isomer Separation and Analysis
The general process for separating and identifying nitroaniline isomers involves several key stages, from initial sample preparation to final data analysis.
Caption: General workflow for the separation and analysis of nitroaniline isomers.
Method Comparison Summary
| Feature | HPLC | TLC | GC | CZE |
| Principle | Partition Chromatography | Adsorption Chromatography | Partition Chromatography | Electrophoretic Mobility |
| Resolution | High to Very High | Moderate | High | Very High |
| Speed | Moderate | Fast | Moderate to Fast | Fast |
| Sensitivity | High | Low to Moderate | High | Very High |
| Quantification | Excellent | Semi-Quantitative | Excellent | Excellent |
| Typical Use | Routine QC, quantitative analysis, purity testing | Rapid screening, reaction monitoring | Analysis of volatile mixtures | Analysis of charged species, trace analysis |
References
- 1. homework.study.com [homework.study.com]
- 2. Chromatography Separation Of Ortho And P-Nitro Aniline - 284 Words | Bartleby [bartleby.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scribd.com [scribd.com]
- 6. scribd.com [scribd.com]
- 7. rsc.org [rsc.org]
- 8. In a Tre experiment, the best system for separating a mixture of ortho, m.. [askfilo.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. P-Nitroaniline GC Method - Chromatography Forum [chromforum.org]
- 11. epa.gov [epa.gov]
- 12. Separation and determination of nitroaniline isomers by capillary zone electrophoresis with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Quantitative Analysis of 4-Bromo-N-ethyl-2-nitroaniline: A Comparative Guide to Chromatographic Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 4-Bromo-N-ethyl-2-nitroaniline, a key intermediate in various synthetic pathways, is crucial for process optimization, quality control, and regulatory compliance. This guide provides a comparative overview of the primary chromatographic techniques for its quantitative analysis using a reference standard: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). While specific validated methods for this exact analyte are not widely published, this document outlines established protocols for structurally similar substituted anilines, providing a robust framework for method development and validation.
Comparison of Analytical Methodologies
The selection of an optimal analytical technique hinges on factors such as required sensitivity, selectivity, sample matrix complexity, and available instrumentation. Both HPLC and GC-MS are powerful methods for the quantification of substituted anilines, each with distinct advantages and limitations.[1][2]
Data Presentation: Performance Characteristics of Analytical Methods
| Parameter | High-Performance Liquid Chromatography (HPLC) with UV Detection | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation of volatile (or derivatized) compounds in the gas phase followed by detection based on their mass-to-charge ratio. |
| Specificity | High; capable of separating the analyte from structurally similar impurities. | Very High; mass spectral data provides definitive structural information, aiding in peak identification and purity assessment.[3] |
| Sensitivity (Typical LOQ) | ~0.1 - 1 µg/mL | ~0.01 - 0.1 µg/mL |
| Derivatization | Generally not required for nitroanilines.[4] | May be necessary to improve volatility and thermal stability of polar anilines.[1][4] |
| Sample Throughput | Moderate to High | Moderate, can be lower if derivatization is required. |
| Instrumentation Cost | Moderate | High |
| Operational Cost | Moderate (solvents, columns) | High (gases, columns, potential derivatizing agents) |
| Primary Application | Routine quality control, purity assessment, and quantification in various matrices. | Trace level quantification, impurity identification, and analysis in complex matrices. |
Experimental Protocols
Detailed methodologies for both HPLC and GC-MS are presented below. These protocols are based on established methods for similar aniline derivatives and should be validated for the specific application.[3][5]
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is adapted from a validated protocol for a similar compound, N-Ethyl-2,3-difluoro-6-nitroaniline, and is suitable for the routine quantification of this compound.[5]
1. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (Gradient or Isocratic, e.g., 60:40 v/v). The optimal ratio should be determined experimentally.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength of maximum absorbance (e.g., 254 nm, to be determined by UV-Vis spectroscopy).
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
2. Standard and Sample Preparation:
-
Reference Standard Stock Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase to obtain a concentration of 100 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1 - 50 µg/mL).
-
Sample Solution: Accurately weigh the sample containing this compound and dissolve it in the mobile phase to achieve a concentration within the calibration range.
3. Analysis and Quantification:
-
Inject the calibration standards and the sample solution into the HPLC system.
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on general methods for the analysis of aniline derivatives and provides high sensitivity and specificity.[3][6]
1. Chromatographic and Spectrometric Conditions:
-
Column: A fused silica capillary column suitable for the analysis of aniline derivatives (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C (or optimized based on analyte stability).
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes. This program should be optimized.
-
Injection Mode: Splitless.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-350.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
2. Standard and Sample Preparation:
-
Reference Standard Stock Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., ethyl acetate or toluene) at a concentration of 100 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.
-
Sample Preparation: The sample preparation will depend on the matrix. For solid samples, dissolution in a suitable solvent followed by filtration may be sufficient. For complex matrices, extraction techniques such as liquid-liquid extraction or solid-phase extraction (SPE) may be required.[4] If derivatization is necessary to improve volatility, a common method is acylation.[1]
3. Analysis and Quantification:
-
Inject the prepared standards and samples into the GC-MS system.
-
Generate a calibration curve by plotting the peak area of a characteristic ion of this compound against the concentration of the standards.
-
Quantify the analyte in the samples using the calibration curve. The full scan mass spectra can be used to confirm the identity of the analyte.
Experimental Workflow Visualization
The following diagrams illustrate the logical workflow for the quantitative analysis of this compound using a reference standard by HPLC and GC-MS.
Caption: Workflow for quantitative analysis by HPLC.
Caption: Workflow for quantitative analysis by GC-MS.
References
Differentiating N-Ethyl and N,N-Diethyl Byproducts by Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate identification and characterization of process-related impurities and byproducts are critical for ensuring drug safety and efficacy. Among these, N-ethyl and N,N-diethyl substituted compounds represent a common challenge due to their structural similarity. Mass spectrometry (MS) stands as a powerful analytical technique for the differentiation of these byproducts. This guide provides a comparative analysis of the mass spectrometric behavior of N-ethyl (secondary amine) and N,N-diethyl (tertiary amine) byproducts, supported by fragmentation data and a generalized experimental protocol.
The primary mechanism for distinguishing between N-ethyl and N,N-diethyl groups by mass spectrometry is through the analysis of their fragmentation patterns, particularly following electron ionization (EI). The key fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This process leads to the formation of a stable, resonance-stabilized immonium ion, the mass of which is indicative of the substitution pattern on the nitrogen.
Key Differentiators in Fragmentation Patterns
N-Ethyl Byproducts (Secondary Amines): In N-ethyl substituted compounds, alpha-cleavage results in the loss of an alkyl radical from the carbon attached to the nitrogen. For a terminal N-ethyl group, this would be the loss of a hydrogen radical (M-1) or, more significantly, the cleavage of the bond to the rest of the molecule, resulting in a characteristic immonium ion. The most common fragmentation involves the loss of a methyl radical (CH3•) from the ethyl group, leading to a prominent ion at [M-15]+.[1] The base peak in the mass spectrum of a simple N-ethylamine is often the [CH2NH2]+ ion at m/z 30, resulting from the cleavage of the ethyl group.[2]
N,N-Diethyl Byproducts (Tertiary Amines): For N,N-diethyl substituted compounds, alpha-cleavage can occur on either of the two ethyl groups. The preferential loss is of the largest alkyl group attached to the nitrogen.[3] A characteristic fragmentation is the loss of an ethyl radical (C2H5•), resulting in a significant ion at [M-29]+. Another prominent fragmentation pathway involves the loss of a methyl radical from one of the ethyl groups, leading to a stabilized immonium ion. For instance, triethylamine, a simple N,N-diethyl compound, shows a base peak at m/z 86, corresponding to the loss of a methyl radical.[1]
Comparative Fragmentation Data
The following table summarizes the expected key fragment ions for a hypothetical molecule "R" substituted with an N-ethyl or N,N-diethyl group, as observed by mass spectrometry.
| Feature | N-Ethyl-R Byproduct | N,N-Diethyl-R Byproduct |
| Molecular Ion (M+) | Odd m/z value | Odd m/z value |
| Primary Fragmentation | Alpha-cleavage | Alpha-cleavage |
| Key Fragment Ion 1 | [M-H]+ (loss of hydrogen) | [M-CH3]+ (loss of methyl) |
| Key Fragment Ion 2 | [M-Alkyl]+ (loss of R group) | [M-C2H5]+ (loss of ethyl) |
| Characteristic Immonium Ion 1 | [R-CH=NH2]+ | [R-CH=N(C2H5)]+ |
| Characteristic Immonium Ion 2 | [CH3-CH=NH-R]+ | [CH3-CH=N(C2H5)2]+ |
| Common Base Peak | Often related to the immonium ion formed after alpha-cleavage. | Typically the most stable and largest immonium ion formed. |
Experimental Protocol: A Generalized Approach
A standardized Liquid Chromatography-Mass Spectrometry (LC-MS) protocol is essential for the reproducible analysis and differentiation of N-ethyl and N,N-diethyl byproducts. The following is a generalized protocol adaptable for various analytical instruments.
1. Sample Preparation:
-
Dissolve the sample containing the byproducts in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a final concentration of approximately 1 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter.
2. Liquid Chromatography (LC) Parameters:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is typically suitable.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 3 minutes. The gradient should be optimized to achieve chromatographic separation of the isomers if possible.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
3. Mass Spectrometry (MS) Parameters:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally preferred for amines.
-
Scan Mode: Full scan MS and tandem MS (MS/MS or product ion scan) should be performed.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 600 L/hr.
-
Collision Energy: For MS/MS experiments, a collision energy ramp (e.g., 10-40 eV) should be applied to induce fragmentation and observe the characteristic product ions.
Visualization of Analytical Workflow and Fragmentation
To further elucidate the process, the following diagrams illustrate the experimental workflow and the key fragmentation pathways.
Caption: A generalized workflow for the differentiation of N-ethyl and N,N-diethyl byproducts using LC-MS/MS.
Caption: Key alpha-cleavage fragmentation pathways for N-ethyl and N,N-diethyl byproducts in mass spectrometry.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mass spectrum of ethylamine C2H7N CH3CH2NH2 fragmentation pattern of m/z m/e ions for analysis and identification of ethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
comparison of reducing agents for the conversion of the nitro group in 4-Bromo-N-ethyl-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of common reducing agents for the chemoselective conversion of the nitro group in 4-Bromo-N-ethyl-2-nitroaniline to its corresponding diamine, a valuable intermediate in pharmaceutical synthesis.
The selective reduction of the nitro group in highly functionalized molecules is a critical transformation in the synthesis of many pharmaceutical compounds. This guide provides an objective comparison of various reducing agents for the conversion of this compound to 4-Bromo-N1-ethylbenzene-1,2-diamine, a key synthetic intermediate. The presence of a halogen atom and a secondary amine in the starting material necessitates a reducing agent with high chemoselectivity to avoid dehalogenation and other unwanted side reactions.
This comparison presents quantitative data and detailed experimental protocols for several common reduction methods, offering insights into their respective efficiencies, reaction conditions, and potential drawbacks.
Comparison of Reducing Agents
The following table summarizes the performance of various reducing agents in the conversion of this compound.
| Reducing Agent/System | Catalyst | Solvent(s) | Temperature (°C) | Reaction Time | Yield (%) | Key Advantages | Potential Disadvantages |
| Stannous Chloride Dihydrate (SnCl₂·2H₂O) | None | Ethanol, Conc. HCl | Reflux | Several hours | High | Cost-effective, reliable for nitro group reduction in the presence of halogens.[1] | Exothermic reaction, requires careful neutralization, generates tin waste.[1] |
| Iron/Ammonium Chloride (Fe/NH₄Cl) | None | Ethanol, Water | 70 | 1 hour | Good to High | Inexpensive, high functional group tolerance. | Heterogeneous reaction, requires filtration to remove iron residues. |
| Catalytic Hydrogenation | Palladium on Carbon (Pd/C) | Ethanol or Ethyl Acetate | Room Temperature | Variable | Variable | Clean reaction, product isolation is straightforward. | Potential for dehalogenation (hydrogenolysis).[1] |
| Transfer Hydrogenation (Hydrazine Hydrate) | Palladium on Carbon (Pd/C) | Methanol | 80 | 5 minutes | High | Rapid reaction, avoids the use of high-pressure hydrogen. | Hydrazine is toxic and requires careful handling. |
Experimental Protocols
Detailed methodologies for the reduction of this compound using the compared reducing agents are provided below.
Reduction using Stannous Chloride Dihydrate (SnCl₂·2H₂O)
This protocol is adapted from established methods for the reduction of nitroanilines.[1]
Procedure:
-
Dissolve this compound (1.0 equivalent) in ethanol or a mixture of ethanol and concentrated hydrochloric acid in a round-bottom flask equipped with a reflux condenser.
-
To this solution, add stannous chloride dihydrate (SnCl₂·2H₂O, approximately 4-5 equivalents) portion-wise. The addition is exothermic and should be done with caution to control the temperature.
-
Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is completely consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully neutralize the acid by adding a concentrated aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH). This will precipitate tin salts. It is crucial to maintain the temperature below 30°C during neutralization. The final pH of the solution should be greater than 10.
-
Extract the product into an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate).
Reduction using Iron/Ammonium Chloride (Fe/NH₄Cl)
This method is a classic and cost-effective approach for nitro group reduction.
Procedure:
-
To a solution of this compound (1.0 equivalent) in a 4:1 mixture of ethanol and water, add iron powder (10 equivalents) and ammonium chloride (10 equivalents).
-
Heat the reaction mixture to 70°C and stir for 1 hour.
-
Upon completion of the reaction (monitored by TLC), filter the hot mixture through a pad of celite.
-
Wash the celite pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Suspend the resulting material in water and extract with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the product by silica gel column chromatography if necessary.
Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This method offers a clean reduction, but care must be taken to avoid dehalogenation.
Procedure:
-
Suspend Palladium on carbon (10% Pd/C, 5-10 mol%) in ethanol or ethyl acetate in a hydrogenation vessel.
-
Add a solution of this compound (1.0 equivalent) in the same solvent.
-
Purge the vessel with hydrogen gas and then maintain a positive pressure of hydrogen (typically 1-3 atm, or using a hydrogen balloon).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the product.
Transfer Hydrogenation using Hydrazine Hydrate and Pd/C
This is a rapid and efficient method that avoids the need for a pressurized hydrogen source.
Procedure:
-
To a solution of this compound (1.0 equivalent) in methanol, add 10% Palladium on Carbon (Pd/C, catalytic amount).
-
Heat the mixture to 80°C.
-
Add hydrazine hydrate (10 equivalents) dropwise to the heated solution.
-
The reaction is typically very fast (around 5 minutes). Monitor for completion by TLC.
-
After the reaction is complete, cool the mixture and filter through celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.
Visualizing the Process
The following diagrams illustrate the general chemical transformation and a typical experimental workflow for the reduction of this compound.
Caption: General chemical transformation.
Caption: Typical experimental workflow.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of 4-Bromo-N-ethyl-2-nitroaniline
For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This document provides a detailed, step-by-step guide for the safe disposal of 4-Bromo-N-ethyl-2-nitroaniline (CAS Number: 56136-82-4), a compound utilized in various research and development applications. Adherence to these procedures is critical to mitigate potential hazards to personnel and the environment.
Hazard Assessment and Safety Precautions
While some transport classifications may deem this compound as non-hazardous for shipping, it is imperative to handle it with the care due to a potentially hazardous substance, a common practice for compounds with limited safety data.[1] Safety data sheets (SDS) for structurally similar compounds, such as 4-Bromo-2-nitroaniline, indicate hazards including skin irritation, serious eye irritation, respiratory irritation, and potential harm if swallowed or in contact with skin.[2][3] Therefore, appropriate personal protective equipment (PPE) should be worn at all times when handling this compound.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile rubber gloves. |
| Body Protection | A laboratory coat or chemical-resistant apron. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Containment: For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal.[2] Avoid generating dust. For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or earth.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, such as acetone or methanol, and collect the cleaning materials as hazardous waste.
-
Personal Decontamination: If the substance comes into contact with skin, wash the affected area immediately with soap and plenty of water.[2] In case of eye contact, rinse cautiously with water for several minutes.[2]
Waste Disposal Workflow
The proper disposal of this compound is a critical step in the chemical's lifecycle. The following workflow diagram illustrates the decision-making process for its disposal.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Procedure
-
Waste Identification and Segregation :
-
Characterize the waste: Determine if it is the pure compound, a solution, or contaminated materials (e.g., gloves, absorbent pads).
-
Segregate the waste: As a halogenated organic compound, it should be collected in a designated "Halogenated Waste" container.[4][5] Do not mix with non-halogenated waste streams to avoid costly and complex disposal processes.
-
-
Containerization and Labeling :
-
Select an appropriate, chemically resistant container with a secure lid.
-
Clearly label the container with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[6] Include the approximate quantity or concentration.
-
-
Storage :
-
Store the waste container in a designated satellite accumulation area.
-
The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.[2]
-
-
Disposal :
-
Empty Container Disposal :
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., acetone or methanol).
-
The rinsate must be collected and disposed of as hazardous waste.[7] After proper decontamination, the container may be disposed of as non-hazardous waste, in accordance with institutional policies.
-
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within the research community.
References
- 1. 56136-82-4 this compound AKSci V6630 [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. 4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for Handling 4-Bromo-N-ethyl-2-nitroaniline
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 4-Bromo-N-ethyl-2-nitroaniline. The following procedures and recommendations are designed to ensure safe handling, storage, and disposal of this chemical in a laboratory setting.
Chemical Profile and Hazards:
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Required Equipment | Standards and Specifications |
| Eye and Face Protection | Chemical splash goggles or a face shield worn over safety glasses. | Safety glasses should meet ANSI Z.87.1 standards. Goggles should have indirect ventilation.[2] |
| Skin and Body Protection | Chemical-resistant lab coat or apron. Full-body protective clothing may be necessary for large quantities or in case of a significant spill. | Wear fire/flame resistant and impervious clothing.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). It is advisable to consult the glove manufacturer's compatibility chart. | Gloves must be inspected before use. Remove and dispose of contaminated gloves properly. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate or dust/aerosols are generated, a NIOSH-approved respirator (e.g., N95 dust mask or a full-face respirator) is required. | Follow established respiratory protection program guidelines. |
Operational Plan for Handling
Adherence to a strict operational plan is crucial for minimizing risks.
Engineering Controls:
-
Always work in a well-ventilated laboratory, preferably within a certified chemical fume hood.
-
Ensure that safety showers and eyewash stations are easily accessible.
General Hygiene and Handling Practices:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not breathe dust, mist, or vapors.[1]
-
Wash hands thoroughly with soap and water after handling.[1]
-
Do not eat, drink, or smoke in the laboratory.
-
Remove contaminated clothing immediately and wash before reuse.[1]
Emergency Procedures and First Aid
Immediate and appropriate action is critical in an emergency.
| Emergency Situation | First-Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[1][3] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[1] |
| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Clean the mouth with water and seek immediate medical attention.[1] |
| Spill | Evacuate the area. Wear appropriate PPE. Sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[1] |
Disposal Plan
Proper disposal of this compound and its containers is imperative to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: This compound should be treated as a hazardous chemical waste.
-
Containerization: Collect waste in a clearly labeled, sealed, and appropriate container.
-
Disposal Route: Dispose of the chemical waste and any contaminated materials through an approved hazardous waste disposal facility. Follow all local, state, and federal regulations for the disposal of halogenated and nitrated organic compounds.
Experimental Workflow and Safety Procedures
The following diagrams illustrate the standard operating procedure for handling this compound and the appropriate response to an emergency.
Caption: Workflow for handling this compound.
Caption: Emergency response plan for incidents.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
